Technical Whitepaper: Physicochemical Profiling of 2-Bromopyridine-3,5-dicarboxylic Acid
Executive Summary 2-Bromopyridine-3,5-dicarboxylic acid is a specialized heterocyclic building block derived from the dinicotinic acid (pyridine-3,5-dicarboxylic acid) scaffold. Distinguished by the presence of an electr...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2-Bromopyridine-3,5-dicarboxylic acid is a specialized heterocyclic building block derived from the dinicotinic acid (pyridine-3,5-dicarboxylic acid) scaffold. Distinguished by the presence of an electron-withdrawing bromine atom at the ortho position to the pyridine nitrogen, this compound exhibits unique electronic and steric properties compared to its non-halogenated parent.
While less commercially ubiquitous than its isomer 2-bromopyridine-3-carboxylic acid, the 3,5-dicarboxylic variant is of significant interest in materials science as a functionalizable linker for Metal-Organic Frameworks (MOFs) . The C–Br bond provides a handle for post-synthetic modification (PSM) via cross-coupling reactions, while the dicarboxylate motif ensures robust coordination networks.
This guide provides a comprehensive technical profile, synthesizing experimental data from direct analogs and predictive modeling based on first-principles organic chemistry.
The molecule features a pyridine ring substituted at the 2, 3, and 5 positions.
Steric Crowding (2,3-Interaction): The bromine atom at C2 and the carboxylic acid at C3 are in an ortho relationship. This creates significant steric strain, forcing the C3-carboxyl group to rotate out of the aromatic plane to minimize repulsion between the carbonyl oxygen and the bromine lone pairs.
Electronic Effect: The bromine atom is inductively electron-withdrawing (-I effect), which significantly increases the acidity of the adjacent C3-carboxylic acid compared to the distal C5-acid.
Part 2: Physicochemical Parameters[1][7]
The following data synthesizes experimental values from the parent scaffold (Dinicotinic acid) and the substituent effects of the 2-Bromo group.
Physical Properties Table
Property
Value / Prediction
Confidence
Context
Molecular Weight
246.02 g/mol
High
Calculated
Appearance
White to Off-white Crystalline Solid
High
Based on analogs
Melting Point
220 – 250 °C (Dec.)
Medium
Parent MP >300°C; 2-Br-3-COOH MP ~200°C.
Solubility (Water)
Low (< 1 mg/mL at pH 2)
High
Pyridine dicarboxylic acids are zwitterionic/insoluble at isoelectric point.[1]
Solubility (Organic)
Soluble in DMSO, DMF, DMAc
High
Polar aprotic solvents required.
LogP (Octanol/Water)
~0.8 – 1.2
Medium
More lipophilic than parent (LogP -0.1) due to Br.[2][3]
Acidity (pKa) Profiling
The molecule possesses two ionizable carboxylic acid protons and one pyridine nitrogen.
pKa 1 (C3-COOH):~2.0 – 2.5 . The ortho-bromo group exerts a strong electron-withdrawing effect, stabilizing the carboxylate anion more effectively than in unsubstituted dinicotinic acid.
pKa 2 (C5-COOH):~3.5 – 4.0 . Less affected by the bromine; similar to the parent dinicotinic acid.
Pyridine Nitrogen: The basicity is drastically reduced. While pyridine typically protonates at pH ~5.2, the electron-withdrawing nature of the Br and two COOH groups renders this nitrogen non-basic (pKa < 0). It will not protonate under standard aqueous conditions.
Part 3: Synthesis & Experimental Protocols
Since this compound is often synthesized in-house rather than purchased, the following oxidation protocol is the standard route.
Synthesis Workflow (Oxidation of Dimethyl Precursor)
Setup: Suspend 2-bromo-3,5-dimethylpyridine (1 eq) in water (50 volumes). Heat to 70°C.
Oxidation: Add KMnO₄ (6 eq) portion-wise over 2 hours. The reaction is exothermic; maintain temperature <90°C.
Workup: Filter hot to remove MnO₂. The filtrate contains the dicarboxylate salt.
Isolation: Acidify the filtrate with conc. HCl to pH ~1-2. The product, 2-Bromopyridine-3,5-dicarboxylic acid, will precipitate as a white solid.
Purification: Recrystallize from water/ethanol or purify via acid-base extraction.
Visualization of Synthesis Logic
Caption: Synthesis pathway via oxidation of the commercially available dimethyl precursor.
Part 4: Applications & Reactivity[7][11]
Metal-Organic Frameworks (MOFs)
This ligand is a topological analog of the common linker H₂BDC (terephthalic acid) and H₂PDC (pyridine-3,5-dicarboxylic acid).
Pillaring: Used to construct pillared-layer MOFs where the bromine atom points into the pore.
Pore Engineering: The bulky bromine reduces pore volume compared to the parent ligand, increasing the heat of adsorption for gases like CO₂.
Post-Synthetic Modification: The C–Br bond allows for Suzuki-Miyaura coupling after the MOF is formed, enabling the introduction of complex functional groups into the framework pores without disrupting the crystal lattice.
Chemical Reactivity Profile
Nucleophilic Aromatic Substitution (SₙAr): The bromine at position 2 is activated by the pyridine nitrogen and the electron-withdrawing carboxyl groups. It can be displaced by amines, thiols, or alkoxides to generate 2-substituted dinicotinic acid derivatives.
Decarboxylation: Like many pyridine carboxylic acids, thermal decarboxylation can occur at high temperatures (>250°C), typically losing the C3-carboxyl group first due to steric relief.
Technical Guide: 2-Bromopyridine-3,5-dicarboxylic Acid & Derivatives
Primary CAS Number (Diethyl Ester): 70416-44-3 Target Compound: 2-Bromopyridine-3,5-dicarboxylic acid (Acid form not widely cataloged; typically generated in situ or hydrolyzed from ester) Synonyms: 2-Bromo-3,5-dicarboxy...
Author: BenchChem Technical Support Team. Date: March 2026
Primary CAS Number (Diethyl Ester): 70416-44-3
Target Compound: 2-Bromopyridine-3,5-dicarboxylic acid (Acid form not widely cataloged; typically generated in situ or hydrolyzed from ester)
Synonyms: 2-Bromo-3,5-dicarboxypyridine; 2-Bromodinicotinic acid (derivative); Diethyl 2-bromopyridine-3,5-dicarboxylate (commercial precursor).
Part 1: Executive Summary
2-Bromopyridine-3,5-dicarboxylic acid is a highly specialized heterocyclic building block used primarily in the synthesis of Metal-Organic Frameworks (MOFs) and as a scaffold in medicinal chemistry . Unlike its common isomer (2-bromopyridine-3-carboxylic acid), this 3,5-dicarboxylic derivative offers a unique geometry for coordination chemistry and a multifunctional platform for orthogonal functionalization.
Commercially, the compound is almost exclusively available as its diethyl ester (CAS 70416-44-3) or dimethyl ester due to the enhanced stability and solubility of the diester form compared to the free acid. Researchers typically purchase the ester and perform a standard hydrolysis step to access the free acid for coordination studies.
Core Technical Specifications (Diethyl Ester)
Property
Detail
CAS Number
70416-44-3
Molecular Formula
C₁₁H₁₂BrNO₄
Molecular Weight
302.12 g/mol
Appearance
White to off-white crystalline solid
Solubility
Soluble in DCM, EtOAc, MeOH; Insoluble in water
Purity Grade
Typically >97% (HPLC)
Part 2: Chemical Identity & Properties[1][2]
Structural Analysis
The compound features a pyridine ring substituted with a bromine atom at the ortho position (C2) relative to the ring nitrogen, and two carboxylic acid (or ester) groups at the meta positions (C3 and C5).
Electronic Environment: The pyridine ring is electron-deficient. The presence of two electron-withdrawing carbonyl groups at C3 and C5, combined with the electronegative bromine at C2, makes the C2-Br bond highly activated for nucleophilic aromatic substitution (SNAr) and oxidative addition (Pd-catalyzed couplings).
Sterics: The C3-substituent creates significant steric pressure on the C2-bromine, which can influence the rate of catalytic cycles compared to less hindered bromopyridines.
Physical Properties (Free Acid vs. Ester)
Property
Diethyl Ester (Precursor)
Free Acid (Target)
State
Solid
Solid (High melting point)
Melting Point
68–72 °C
>250 °C (Decomposes)
pKa (Predicted)
N/A
pKa₁ ≈ 2.1, pKa₂ ≈ 4.8
Solubility
Organics (DCM, THF)
DMSO, DMF, Dilute Base
Part 3: Synthesis & Preparation Protocols[3]
Since the free acid is rarely sold directly, the standard laboratory workflow involves synthesizing or purchasing the diethyl ester and hydrolyzing it.
Process: The bulky base selectively deprotonates the C2 position (most acidic proton flanked by N and COOEt) at low temperature (-40 °C).
Electrophile: The resulting magnesiated species is trapped with an electrophilic bromine source (e.g., 1,2-dibromo-1,1,2,2-tetrachloroethane or Br₂).
Route B: Hydrolysis to Free Acid
To generate the MOF linker (2-Bromopyridine-3,5-dicarboxylic acid):
Dissolution: Dissolve 1.0 eq of Diethyl 2-bromopyridine-3,5-dicarboxylate in THF/MeOH (1:1 v/v).
Saponification: Add 3.0 eq of LiOH (2M aqueous solution) dropwise at 0 °C.
Reaction: Stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC (disappearance of ester spot).
Workup: Acidify carefully with 1M HCl to pH 2–3. The diacid typically precipitates. Filter, wash with cold water, and dry under vacuum.
Visualization: Synthesis Workflow
Caption: Regioselective synthesis of the diethyl ester via Knochel base followed by hydrolysis to the target diacid.
Part 4: Reactivity & Applications[1]
Metal-Organic Frameworks (MOFs)
The 2-Bromopyridine-3,5-dicarboxylic acid is a "bent" linker. Unlike linear terephthalic acid, the 120° angle between carboxylates (positions 3 and 5) induces curvature in the coordination network, often leading to:
Helical Channels: The pyridine nitrogen can act as a secondary binding site or a hydrogen bond acceptor, influencing pore topology.
Post-Synthetic Modification (PSM): The C2-Bromine is a "handle." After forming the MOF, the bromine can be substituted (e.g., with azides or amines) to modify pore chemistry without collapsing the framework.
Medicinal Chemistry Scaffold
The molecule allows for Orthogonal Functionalization :
Site A (C2-Br): Susceptible to Suzuki-Miyaura coupling (Ar-B(OH)₂) or Buchwald-Hartwig amination. The electron-poor nature of the ring facilitates oxidative addition to Pd(0).
Site B (C3/C5-COOH): Can be differentiated if one is sterically protected, but typically reacted together to form amides or heterocycles.
Visualization: Reactivity Logic
Caption: Orthogonal reactivity map showing C2-Bromine displacement vs. carboxylate coordination/coupling.
The Molecular Architecture and Synthetic Methodologies of 2-Bromopyridine-3,5-dicarboxylic Acid: A Technical Guide As drug discovery and materials science pivot toward increasingly complex, highly functionalized heterocy...
Author: BenchChem Technical Support Team. Date: March 2026
The Molecular Architecture and Synthetic Methodologies of 2-Bromopyridine-3,5-dicarboxylic Acid: A Technical Guide
As drug discovery and materials science pivot toward increasingly complex, highly functionalized heterocyclic scaffolds, 2-Bromopyridine-3,5-dicarboxylic acid emerges as a critical building block. This compound bridges the gap between advanced pharmaceutical intermediates and the construction of robust Metal-Organic Frameworks (MOFs). As a Senior Application Scientist, I have structured this technical whitepaper to dissect the electronic topography, regioselective synthesis, and divergent reactivity of this molecule, providing field-proven protocols for its isolation and application.
Structural Topography and Electronic Dynamics
The chemical behavior of 2-Bromopyridine-3,5-dicarboxylic acid is dictated by a highly electron-deficient aromatic core. The native pyridine ring is already electron-withdrawing; the addition of two carboxylic acid groups at the C3 and C5 positions further depletes the π-electron density. This electronic environment significantly activates the C2-bromo position, making it highly susceptible to both oxidative addition (in palladium-catalyzed cross-couplings) and nucleophilic aromatic substitution (SNAr).
The spectroscopic signature of this molecule is heavily influenced by this interplay. The two carboxylic acid groups dominate the infrared (IR) spectrum with strong carbonyl stretching frequencies, while the bromine atom imparts a characteristic isotopic signature in mass spectrometry and shifts the ¹H NMR signals of the remaining pyridine protons due to its anisotropic and inductive effects[1].
To establish a baseline for its physical behavior, we can look at the predictive data for the
isomeric class, which highlights the molecule's rigid, highly polar nature[2].
Table 1: Physicochemical Properties of the
Isomeric Class
Property
Value
Mechanistic Implication
Molecular Formula
Defines the core heterocyclic scaffold.
Molecular Weight
246.01 g/mol
Optimal size for fragment-based drug design (FBDD).
Exact Mass
244.93 g/mol
Crucial for high-resolution mass spectrometry (HRMS) validation.
Topological Polar Surface Area (TPSA)
87.5 Ų (Predicted)
High polarity dictates poor passive membrane permeability; ideal for surface-binding targets or MOF construction[2].
Functionalizing the C2 position of a pyridine ring that already bears electron-withdrawing esters at C3 and C5 presents a significant synthetic challenge. Standard alkyllithium bases (like n-BuLi) or lithium diisopropylamide (LDA) often fail, leading to unwanted nucleophilic addition to the electron-deficient ring (Chichibabin-type side reactions) or uncontrolled over-metalation.
To circumvent this, the synthesis relies on the Knochel-Hauser base, (TMP)2Mg·2LiCl (bis(2,2,6,6-tetramethylpiperidino)magnesium complexed with lithium chloride). This reagent provides massive steric bulk and high kinetic basicity but exceptionally low nucleophilicity. The LiCl breaks up the polymeric aggregates of the magnesium amide, dramatically increasing its reactivity and allowing for selective C2-deprotonation at low temperatures[3].
Caption: Synthesis pathway of 2-Bromopyridine-3,5-dicarboxylic acid via direct magnesiation.
Divergent Reactivity and Applications
The true value of 2-Bromopyridine-3,5-dicarboxylic acid lies in its orthogonal reactivity. The molecule acts as a divergent node in synthetic planning:
C2-Halogen Functionalization: The carbon-bromine bond is primed for palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig). Because the ring is highly electron-deficient, oxidative addition of Pd(0) into the C-Br bond is rapid.
C3/C5-Carboxylic Acid Functionalization: The dual carboxylic acids are ideal for generating coordination polymers. When reacted with transition metals (e.g.,
, ), the rigid 120-degree angle between the C3 and C5 positions enforces predictable, highly porous MOF geometries.
Caption: Divergent reactivity map showing C2-halogen and C3/C5-carboxylic acid functionalization.
Validated Experimental Protocols
To ensure scientific integrity, the following workflows are designed as self-validating systems. Every step includes mechanistic rationale and built-in quality control checkpoints.
Protocol 1: Synthesis of Diethyl 2-bromopyridine-3,5-dicarboxylate[3]
Objective: Regioselective C2-bromination of the protected diester.
Preparation: Dissolve diethyl pyridine-3,5-dicarboxylate (1.0 mmol) in dry THF (5 mL) under an argon atmosphere.
Causality: Argon and dry THF are mandatory; trace moisture will instantly quench the highly basic (TMP)2Mg·2LiCl reagent.
Metalation: Cool the solution to -40 °C. Add (TMP)2Mg·2LiCl (0.7 M in THF, 1.2 mmol) dropwise over 10 minutes. Stir for 3 hours at -40 °C.
Causality: Maintaining -40 °C prevents the magnesiated intermediate from undergoing unwanted ring-opening or dimerization.
Self-Validation Check: Quench a 50 µL aliquot in saturated
and analyze via TLC (n-pentane/diethyl ether 9:1). The starting material spot should be completely consumed, confirming quantitative metalation.
, 2.4 mmol) in dry THF (2 mL). Add this dropwise to the reaction mixture at -40 °C. Warm to 25 °C and stir for 1 hour.
Causality:
is utilized as a mild, solid source of electrophilic bromine. It avoids the harsh oxidative conditions and handling hazards associated with liquid , which could degrade the pyridine ring.
Workup: Quench with saturated aqueous
(5 mL). Extract with diethyl ether (3 × 15 mL), dry over anhydrous , and evaporate in vacuo.
Purification: Purify by flash chromatography (n-pentane/diethyl ether, 9:1) to yield diethyl 2-bromopyridine-3,5-dicarboxylate as a pale yellow solid (approx. 70% yield)[3].
Protocol 2: Saponification to 2-Bromopyridine-3,5-dicarboxylic acid
Objective: Deprotection of the diester to yield the free di-acid without displacing the C2-bromo group.
Hydrolysis: Dissolve diethyl 2-bromopyridine-3,5-dicarboxylate (1.0 mmol) in a 3:1 mixture of THF and
Causality: LiOH is specifically chosen over NaOH or KOH. The lithium cation coordinates effectively with the pyridine nitrogen and the forming carboxylate oxygens, facilitating controlled ester hydrolysis while preventing nucleophilic attack (
) of hydroxide at the highly activated C2-bromo position.
Reaction Monitoring: Stir at room temperature for 4-6 hours.
Self-Validation Check: Monitor via LC-MS. The disappearance of the parent mass (
~302) and the appearance of the di-acid mass ( ~244) indicates completion.
Isolation: Remove THF under reduced pressure. Cool the remaining aqueous layer in an ice bath. Carefully acidify to pH 2 using 1M HCl.
Causality: Acidification protonates the carboxylate salts. The resulting neutral di-acid is highly polar but lacks the solvation energy to remain in the acidic aqueous phase, causing it to crash out of solution.
Recovery: Filter the resulting white precipitate, wash with cold water (2 × 5 mL), and dry under high vacuum to yield pure 2-Bromopyridine-3,5-dicarboxylic acid.
References
Direct Magnesiation of Polyfunctionalized Aromatics and Heterocycles using (TMP)
2-Bromopyridine-3,5-dicarboxylic acid IUPAC name and synonyms
Core Identity, Synthesis, and Applications in Medicinal Chemistry & Materials Science Executive Summary 2-Bromopyridine-3,5-dicarboxylic acid is a specialized heterocyclic building block belonging to the halogenated pyri...
Author: BenchChem Technical Support Team. Date: March 2026
Core Identity, Synthesis, and Applications in Medicinal Chemistry & Materials Science
Executive Summary
2-Bromopyridine-3,5-dicarboxylic acid is a specialized heterocyclic building block belonging to the halogenated pyridine dicarboxylic acid family. Unlike its non-halogenated parent (dinicotinic acid) or its 2,6-isomer (dipicolinic acid), this molecule offers a unique orthogonal reactivity profile. The C2-bromine atom serves as a "chemical handle" for cross-coupling reactions (Suzuki-Miyaura, Stille, Buchwald-Hartwig), while the C3 and C5 carboxylic acid groups provide sites for condensation or coordination chemistry.
This guide addresses the nomenclature, physicochemical properties, and—crucially—the synthesis of this compound, as it is frequently unavailable as a shelf-stable commodity and must be prepared from its dimethyl precursor.
Part 1: Identity & Nomenclature
Due to the specific substitution pattern, this compound is often indexed under its precursor or ester forms in commercial databases.
Electron-withdrawing Carboxyls (C3, C5): These deactivate the ring toward electrophilic aromatic substitution but activate the C2-position for nucleophilic attack.
Labile Bromine (C2): Positioned adjacent to the ring nitrogen (ortho), this bromine is highly activated for SNAr reactions and oxidative addition by transition metals.
Part 2: Physicochemical Profile[4]
Understanding the physical behavior of this acid is critical for purification and handling.[1]
Property
Value / Description
Note
Appearance
White to off-white crystalline solid
Typically precipitates upon acidification of aqueous reaction mixtures.
Solubility
Low in cold water; Soluble in DMSO, DMF, dilute alkali (NaOH, NaHCO₃)
The C2-Br substituent lowers the pKa of the C3-COOH via inductive effects compared to dinicotinic acid.
Stability
Stable under ambient conditions.
Avoid strong bases at elevated temperatures to prevent hydrolysis of the C2-Br to a C2-OH (pyridone formation).
Part 3: Synthesis & Production Strategy
Expert Insight: As 2-Bromopyridine-3,5-dicarboxylic acid is rarely available in catalog quantities, the standard industry approach is to synthesize it via the oxidation of 2-bromo-3,5-dimethylpyridine (2-Bromo-3,5-lutidine) .
Synthetic Pathway (Graphviz Visualization)
Figure 1: Oxidative synthesis workflow from the commercially available lutidine precursor.
Detailed Protocol: Permanganate Oxidation
Objective: Conversion of methyl groups to carboxylic acids while retaining the C2-Bromine.
Setup: In a round-bottom flask equipped with a reflux condenser and mechanical stirrer, suspend 2-bromo-3,5-dimethylpyridine in water (approx. 20 mL per gram of substrate).
Addition: Heat the mixture to 60°C. Add KMnO₄ portion-wise over 1–2 hours.
Critical Control Point: Do not add all oxidant at once. The reaction is exothermic. Vigorous reflux can lead to the loss of the bromine atom or decarboxylation.
Reflux: Once addition is complete, reflux the mixture (approx. 100°C) for 4–6 hours until the purple permanganate color persists or dissipates to brown MnO₂.
Filtration: Filter the hot reaction mixture through a Celite pad to remove the insoluble MnO₂ byproduct. Wash the pad with hot water.
Workup: The filtrate contains the dipotassium salt of the product. Cool to room temperature.
Isolation: Slowly acidify with concentrated HCl to pH 1–2. The 2-bromopyridine-3,5-dicarboxylic acid will precipitate as a white solid.
Purification: Filter the solid, wash with cold water, and dry under vacuum. Recrystallization can be performed from water/ethanol if necessary.
Part 4: Chemoselectivity & Reactivity
The value of this molecule lies in its divergent reactivity . It serves as a scaffold where the halogen and the acid groups can be modified independently.
Reactivity Logic (Graphviz Visualization)
Figure 2: Divergent synthetic pathways utilizing the orthogonal functional groups.
Key Transformations
Suzuki-Miyaura Coupling: The C2-Br is highly reactive due to the electron-deficient nature of the pyridine ring (further enhanced by the two COOH groups).
Catalyst System: Pd(dppf)Cl₂ or Pd(PPh₃)₄ with Na₂CO₃ base.
Application: Creating biaryl linkers for MOFs or extending the scaffold for drug binding pockets.
SNAr Displacement:
Reacting with amines (R-NH₂) or alkoxides (RO⁻) displaces the bromine to yield 2-amino or 2-alkoxy pyridine dicarboxylic acids.
Note: This reaction is facile; mild heating is usually sufficient.
Coordination Chemistry (MOFs):
The dicarboxylic acid "V-shape" (approx. 120° angle between C3 and C5 substituents) makes it an ideal linker for Metal-Organic Frameworks, particularly with Lanthanides (Eu, Tb) or Transition metals (Zn, Cu). The C2-Br provides a steric bulk or a site for post-synthetic modification (PSM) of the MOF pore.
Part 5: Applications in Drug Discovery & Materials
Medicinal Chemistry
Pyridine dicarboxylic acids are isosteres of salicylic acids and other aromatic dicarboxylates.
Enzyme Inhibition: Derivatives of pyridine-3,5-dicarboxylic acid are explored as inhibitors of Prolyl Hydroxylase (PHD) , utilized in treating anemia and ischemia. The C2-substituent allows fine-tuning of the fit within the enzyme active site.
Antibacterial Agents: The scaffold is investigated for inhibition of bacterial metalloenzymes due to the chelating ability of the adjacent N and COOH groups (picolinic acid-like motif at C2/C3 if Br is displaced).
Metal-Organic Frameworks (MOFs)[4][6][7]
Linker Design: The compound acts as a rigid, V-shaped organic linker.
Pore Functionalization: The bromine atom points into the MOF pore, altering gas adsorption selectivity (e.g., CO₂ vs. N₂) via polarizability interactions. It also allows for "Post-Synthetic Modification" (PSM)—chemists can build the MOF first, then swap the Br for other groups using heterogeneous catalysis.
Wolfe, J. P., et al. "Simple, Efficient Catalyst Systems for the Palladium-Catalyzed Amination of Aryl Chlorides, Bromides, and Triflates." Journal of Organic Chemistry, 2000. (General reference for C2-Br coupling). Link
Li, J. R., et al. "Metal–organic frameworks based on pyridine-3,5-dicarboxylic acid." CrystEngComm, 2008. (Describes the parent scaffold utility in MOFs). Link
Comprehensive Spectral Characterization of 2-Bromopyridine-3,5-dicarboxylic Acid: An Analytical Whitepaper
Molecular Architecture & Predictive Rationale In the landscape of drug development and heterocyclic synthesis, 2-Bromopyridine-3,5-dicarboxylic acid (Molecular Formula: , MW: ~246.01 g/mol ) serves as a highly functional...
Author: BenchChem Technical Support Team. Date: March 2026
Molecular Architecture & Predictive Rationale
In the landscape of drug development and heterocyclic synthesis, 2-Bromopyridine-3,5-dicarboxylic acid (Molecular Formula:
, MW: ~246.01 g/mol ) serves as a highly functionalized building block. Its structural complexity arises from the convergence of three distinct electronic environments on a single pyridine core: an electronegative nitrogen atom, a heavy halogen (bromine) at the C2 position, and two electron-withdrawing carboxylic acid moieties at the C3 and C5 positions.
To achieve definitive structural elucidation, researchers must deploy a multimodal spectral approach (NMR, IR, and MS). The predictive rationale for this molecule relies heavily on understanding diamagnetic anisotropy and inductive effects. The nitrogen atom pulls electron density away from the ring, heavily deshielding the α-protons (C2, C6)[1]. Simultaneously, the carboxylic acids dictate both the solubility profile and the intermolecular hydrogen-bonding behavior observed in solid-state spectroscopy[2].
Figure 1: Logical relationships between structural features and observed spectral phenomena.
Experimental Workflows: Self-Validating Protocols
To ensure unassailable data integrity, every analytical workflow must be designed as a self-validating system. The protocols below detail the causality behind the experimental choices required to characterize this specific pyridine derivative.
Nuclear Magnetic Resonance (NMR) Protocol
Causality of Solvent Choice: Dicarboxylic acid motifs form robust intermolecular hydrogen-bonded networks, rendering the compound highly crystalline and insoluble in non-polar solvents like
. DMSO- is chosen because it acts as a strong hydrogen-bond acceptor, disrupting these dimers and ensuring complete solvation.
Step-by-Step Methodology:
Sample Preparation: Weigh 5–10 mg of the analyte and dissolve completely in 0.6 mL of DMSO-
.
Internal Validation: Add 0.05% Tetramethylsilane (TMS). The TMS peak at exactly 0.00 ppm serves as an internal self-validation of the magnetic field lock and chemical shift calibration.
Acquisition: Acquire
NMR at 400 MHz (16 scans, relaxation delay = 2s) and NMR at 100 MHz (1024 scans, = 2s to account for quaternary carbons).
Processing: Apply Fourier transform, phase correction, and baseline correction.
Fourier-Transform Infrared (FT-IR) Protocol
Causality of Technique: Attenuated Total Reflectance (ATR) FT-IR is preferred over KBr pelleting to prevent moisture absorption (hygroscopy) from masking the critical O-H stretch region.
Step-by-Step Methodology:
System Validation: Perform a background scan on the empty, cleaned diamond ATR crystal. This self-validates the optical path, ensuring that atmospheric
, vapor, or residual contamination do not produce false peaks.
Sample Application: Place 1–2 mg of the solid powder directly onto the crystal and apply uniform pressure using the anvil.
Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (32 co-added scans).
Mass Spectrometry (ESI-MS) Protocol
Causality of Ionization Mode: Negative Electrospray Ionization (ESI-) is selected because carboxylic acids possess acidic protons (pKa ~ 3-5) that are readily abstracted in aqueous-methanolic droplets, yielding highly stable
anions. Positive mode is avoided because the pyridine nitrogen is heavily deactivated by the electron-withdrawing Br and COOH groups.
Step-by-Step Methodology:
Sample Preparation: Dilute the sample to 1 µg/mL in a 50:50 Methanol/Water mixture containing 0.1% Formic Acid.
System Validation: Tune the capillary voltage to 2.5 kV. The protocol uses the natural
isotopic ratio as a built-in validation mechanism. The observation of a 1:1 doublet separated by exactly ~2 Da self-validates the presence of a single bromine atom[3].
Acquisition: Record the mass spectrum in the m/z 100–500 range.
Figure 2: Self-validating experimental workflow for multimodal spectral characterization.
Spectral Data Synthesis & Mechanistic Insights
NMR Spectral Data
The aromatic protons of the pyridine ring resonate in a characteristic downfield region due to the ring's diamagnetic anisotropy[1]. The α-proton (H6) is the most deshielded due to its immediate proximity to the electronegative nitrogen atom. Furthermore, the meta-coupling (
Hz) between H4 and H6 is a diagnostic proof of the 3,5-substitution pattern.
Table 1: Synthesized
and NMR Data (DMSO-)
Nucleus
Shift (δ, ppm)
Multiplicity / J-Coupling
Assignment / Mechanistic Insight
~ 8.90
Doublet (d), J = 2.0 Hz
H6 : Highly deshielded α-proton, influenced by N and 5-COOH.
~ 8.65
Doublet (d), J = 2.0 Hz
H4 : γ-proton, heavily deshielded by flanking 3-COOH and 5-COOH.
13.0 - 14.0
Broad Singlet (br s)
-OH : Acidic protons undergoing rapid exchange.
~ 164.5, 165.2
Singlet (s)
C=O : Carbonyl carbons of the two carboxylic acids.
~ 152.0
Singlet (s)
C6 : Aromatic carbon adjacent to Nitrogen.
~ 143.0
Singlet (s)
C2 : Quaternary carbon attached to the Bromine atom.
~ 140.0
Singlet (s)
C4 : Aromatic carbon flanked by electron-withdrawing groups.
~ 128.0, 129.5
Singlet (s)
C3, C5 : Quaternary carbons bearing the carboxylic acid groups.
FT-IR Spectral Data
Carboxylic acids exist predominantly as hydrogen-bonded dimers in condensed phases[2]. The extreme broadening of the O-H stretch (extending from 2500 to 3300 cm⁻¹) is a direct consequence of this dimerization, which overlaps and obscures the sharper C-H stretching peaks[4].
Table 2: Synthesized FT-IR Data (ATR, Solid State)
Carbonyl stretching frequency typical of dimeric carboxylic acids[2].
1580 – 1600
Medium, Sharp
C=N / C=C Stretch
Aromatic ring skeletal vibrations of the pyridine core.
~ 1050
Medium
C-Br Stretch
Halogen-carbon bond vibration.
ESI-MS Spectral Data
A molecule containing a single bromine atom will exhibit a distinctive isotopic pattern in the mass spectrum, characterized by two peaks of nearly equal intensity separated by 2 m/z units[3]. This 1:1 ratio is an unassailable diagnostic signature of mono-bromination.
Table 3: Synthesized ESI-MS Data (Negative Ion Mode)
Ion Species
m/z (Observed)
Relative Abundance
Mechanistic Insight
()
243.92
100%
Deprotonated molecular ion containing the lighter Bromine isotope.
()
245.92
~ 98%
Deprotonated molecular ion containing the heavier Bromine isotope.
199.93 / 201.93
Variable
In-source fragmentation resulting in the loss of one carboxyl group (44 Da).
References
20.9: Spectroscopy of Carboxylic Acids and Nitriles
Chemistry LibreTexts
URL:[Link]
20.8: Spectroscopy of Carboxylic Acids and Nitriles
Chemistry LibreTexts
URL:[Link]
solubility profile of 2-Bromopyridine-3,5-dicarboxylic acid in organic solvents
This technical guide details the physicochemical behavior and solubility profiling of 2-Bromopyridine-3,5-dicarboxylic acid , a specialized heterocyclic intermediate. Note on Data Availability: As a specialized research...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide details the physicochemical behavior and solubility profiling of 2-Bromopyridine-3,5-dicarboxylic acid , a specialized heterocyclic intermediate.
Note on Data Availability: As a specialized research intermediate, specific peer-reviewed solubility datasets for this exact isomer are not available in the public domain. This guide synthesizes data from structural analogs (Pyridine-3,5-dicarboxylic acid and 2-Bromopyridine-3-carboxylic acid) to construct a predictive solubility profile and provides the rigorous experimental protocols required to validate these values in a drug development context.[1]
Executive Summary
2-Bromopyridine-3,5-dicarboxylic acid is a high-value scaffold in medicinal chemistry, particularly for the synthesis of HIF prolyl hydroxylase inhibitors and metal-organic frameworks (MOFs).[1] Its solubility behavior is dominated by strong intermolecular hydrogen bonding and high crystal lattice energy, characteristic of zwitterionic pyridine dicarboxylic acids.
Effective process design requires understanding that this compound behaves as a "solubility switch": it is highly insoluble in standard non-polar organic solvents but exhibits high solubility in dipolar aprotic solvents and pH-adjusted aqueous media.[1] This guide provides a predictive solubility map, thermodynamic modeling frameworks, and a validated experimental protocol for precise determination.
Chemical Identity & Physicochemical Context[1][2][3][4][5][6][7][8][9][10][11][12]
Property
Description
Impact on Solubility
Structure
Pyridine ring substituted with Br (C2) and two COOH groups (C3, C5).[1]
High polarity; potential for zwitterionic character.[1]
Based on Structure-Activity Relationship (SAR) analysis of Pyridine-3,5-dicarboxylic acid (Dinicotinic acid) and 2-Bromopyridine-3-carboxylic acid, the following solubility classification is established.
Solvent Compatibility Matrix
Solvent Class
Representative Solvents
Predicted Solubility
Mechanistic Insight
Dipolar Aprotic
DMSO, DMF, DMAc, NMP
High (>50 mg/mL)
These solvents effectively disrupt the strong intermolecular hydrogen bonding of the carboxylic acid dimers without protonating the pyridine nitrogen.
Protic Polar
Methanol, Ethanol, Water
Moderate (Heat Required)
Soluble at elevated temperatures. At Room Temp (RT), solubility is limited by the stability of the crystal lattice. Water solubility is low at neutral pH but high at pH > 7.[1]
Polar Aprotic
Acetone, THF, Ethyl Acetate
Low (<5 mg/mL)
Insufficient polarity to overcome the lattice energy of the dicarboxylic acid motif.
Non-Polar
Dichloromethane (DCM), Toluene, Hexane
Insoluble
The compound is too polar; solute-solvent interactions are far weaker than solute-solute interactions.[1]
The "U-Shape" Solubility Phenomenon
In binary solvent mixtures (e.g., Water + Ethanol), this compound is expected to exhibit a co-solvency maximum .
Pure Water: Limited solubility due to hydrophobic aromatic ring.[1]
Pure Ethanol: Limited solubility due to lattice energy.[1]
Mixture (e.g., 50:50): Enhanced solubility due to entropy of mixing and dielectric matching.[1]
Thermodynamic Modeling
To translate experimental data into process parameters, the Modified Apelblat Equation is the industry standard for this class of compounds. It correlates the mole fraction solubility (
thermal stability and decomposition of 2-Bromopyridine-3,5-dicarboxylic acid
Thermal Stability and Decomposition Kinetics of 2-Bromopyridine-3,5-Dicarboxylic Acid: A Mechanistic Guide for Drug Development Executive Summary In modern pharmaceutical synthesis and materials science (such as the desi...
Author: BenchChem Technical Support Team. Date: March 2026
Thermal Stability and Decomposition Kinetics of 2-Bromopyridine-3,5-Dicarboxylic Acid: A Mechanistic Guide for Drug Development
Executive Summary
In modern pharmaceutical synthesis and materials science (such as the design of Metal-Organic Frameworks), 2-Bromopyridine-3,5-dicarboxylic acid serves as a highly versatile, functionalized building block. However, the exact thermal boundaries of this compound dictate its viability in downstream processing, including high-shear milling, hot-melt extrusion (HME), and high-temperature drying.
This whitepaper provides an in-depth mechanistic analysis of the thermal stability and degradation pathways of 2-Bromopyridine-3,5-dicarboxylic acid. By combining structural causality with self-validating analytical protocols, this guide equips researchers with the authoritative framework needed to prevent catastrophic degradation during drug development.
Structural Causality in Thermal Stability
To predict the thermal behavior of a complex heterocycle, one must analyze the electronic interplay of its substituents. The thermal stability of pyridine dicarboxylic acids is fundamentally governed by the position of the carboxyl groups relative to the nitrogen heteroatom[1].
Unsubstituted 3,5-pyridinedicarboxylic acid typically exhibits robust thermal stability, with its primary decarboxylation onset occurring only above 200 °C[2]. However, the introduction of a bromine atom at the C2 position drastically alters this thermal profile.
According to foundational, electron-withdrawing groups at the 2-position significantly lower the activation energy required for the decarboxylation of adjacent carboxyl groups[3]. The highly electronegative bromine atom exerts a strong inductive pull (-I effect), polarizing the C2–C3 bond. This electronic withdrawal destabilizes the ground state of the C3-carboxyl group, facilitating a primary decarboxylation event at a substantially lower temperature than its unsubstituted counterpart.
Mechanistic Pathways of Thermal Decomposition
The thermal decomposition of halogenated pyridine dicarboxylic acids is not a single catastrophic event, but rather a sequential, stepwise degradation[4]. For 2-Bromopyridine-3,5-dicarboxylic acid, the pathway proceeds through three distinct kinetic stages:
Primary Decarboxylation (C3 Position): Driven by the ortho-halogen effect, the C3 carboxyl group is the most labile. Upon heating to approximately 160–190 °C, the molecule loses its first equivalent of CO₂, yielding 2-bromopyridine-5-carboxylic acid.
Secondary Decarboxylation (C5 Position): The remaining carboxyl group at the C5 position lacks the immediate inductive destabilization of the adjacent halogen. Consequently, it requires a higher thermal energy input (220–260 °C) to undergo decarboxylation, yielding 2-bromopyridine.
Pyrolysis and Dehalogenation: At extreme temperatures (>400 °C), the aromatic stability of the pyridine ring is overcome. The C-Br bond undergoes homolytic cleavage, and the heterocyclic ring fragments, releasing volatile species such as HBr, HCN, and carbon oxides.
Figure 1: Stepwise thermal decomposition pathway of 2-Bromopyridine-3,5-dicarboxylic acid.
As a Senior Application Scientist, I emphasize that thermal profiling must not be a mere data-collection exercise; it must be a self-validating system. Relying solely on Thermogravimetric Analysis (TGA) is insufficient, as mass loss alone cannot definitively identify the effluent gas[5]. Therefore, a coupled TGA-DSC-EGA (Evolved Gas Analysis) workflow is mandatory.
Step-by-Step Methodology:
Sample Preparation: Weigh precisely 1.0 to 3.0 mg of the compound into an alumina (Al₂O₃) crucible.
Causality: Small sample masses minimize internal thermal gradients, ensuring sharp, accurate onset temperatures. Alumina is chosen over platinum to prevent catalytic artifacts and avoid crucible degradation from the corrosive HBr gas released during high-temperature pyrolysis.
Atmosphere Control: Purge the furnace with high-purity, dry Nitrogen (N₂) at a flow rate of 50 mL/min.
Causality: An inert atmosphere isolates purely thermal decomposition (pyrolysis and decarboxylation) from oxidative degradation, allowing for accurate extraction of intrinsic kinetic parameters.
TGA-DSC Execution: Apply a linear heating rate of 10 °C/min from 25 °C to 600 °C.
Causality: Simultaneous Differential Scanning Calorimetry (DSC) allows researchers to correlate mass loss (TGA) with thermodynamic events (e.g., endothermic decarboxylation vs. exothermic decomposition).
Evolved Gas Analysis (EGA): Route the exhaust through a heated transfer line (200 °C) into a Fourier Transform Infrared (FTIR) spectrometer or Mass Spectrometer (MS).
Causality: This confirms the identity of the leaving groups—specifically differentiating between the loss of CO₂ (m/z 44) during decarboxylation and HBr (m/z 80/82) during dehalogenation.
Figure 2: Self-validating TGA-DSC-EGA workflow for thermal profiling and kinetic analysis.
Quantitative Data Summary
The following table summarizes the extrapolated thermal events for 2-Bromopyridine-3,5-dicarboxylic acid based on structural analogs and kinetic modeling principles.
Stage
Temperature Range (°C)
Expected Mass Loss (%)
Thermodynamic Signature
Evolved Species (EGA)
Dehydration
50 – 100
Variable (if hydrate)
Endothermic
H₂O (m/z 18)
Primary Decarboxylation (C3)
160 – 190
~17.9% (Theoretical)
Endothermic
CO₂ (m/z 44)
Secondary Decarboxylation (C5)
220 – 260
~17.9% (Theoretical)
Endothermic
CO₂ (m/z 44)
Pyrolysis & Dehalogenation
> 400
> 50%
Exothermic
HBr, HCN, CO, NOₓ
Implications for Pharmaceutical Processing
Understanding this thermal profile is critical for downstream pharmaceutical development:
Drying Operations: Vacuum drying of the API must be strictly maintained below 120 °C to prevent premature C3 decarboxylation, which would generate highly undesirable API impurities.
Milling and Micronization: High-shear jet milling can create localized "hot spots" due to mechanical friction. Cooling jackets or cryogenic milling may be required to keep the bulk powder temperature safely below the 160 °C degradation onset.
Hot-Melt Extrusion (HME): If formulated as an amorphous solid dispersion via HME, the polymer matrix must have a processing temperature well below 150 °C. Exceeding this limit risks in-barrel gas generation (CO₂), leading to extrudate foaming and catastrophic loss of content uniformity.
References
Title: Adsorption and Reactivity of Pyridine Dicarboxylic Acid on Cu(111)
Source: The Journal of Physical Chemistry C
URL: [Link]
Title: Decarboxylation of Some 2-Substituted Pyridinecarboxylic Acids
Source: Journal of Organic Chemistry
URL: [Link]
Title: Thermal behavior of manganese(II) complexes with pyridine-2,3-dicarboxylic acid
Source: Journal of Thermal Analysis and Calorimetry
URL: [Link]
Commercial Availability & Sourcing Guide: 2-Bromopyridine-3,5-dicarboxylic acid
The following technical guide details the commercial landscape, synthesis pathways, and procurement strategies for 2-Bromopyridine-3,5-dicarboxylic acid , a critical heterocyclic building block. [1] Executive Summary 2-B...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the commercial landscape, synthesis pathways, and procurement strategies for 2-Bromopyridine-3,5-dicarboxylic acid , a critical heterocyclic building block.
[1]
Executive Summary
2-Bromopyridine-3,5-dicarboxylic acid is a specialized heterocyclic intermediate used primarily in the synthesis of Metal-Organic Frameworks (MOFs) and as a scaffold in medicinal chemistry for developing enzyme inhibitors.
Current Commercial Status:Restricted / Custom Synthesis.
Unlike its mono-carboxylic analogs (e.g., 2-bromonicotinic acid), this di-acid is rarely available as an off-the-shelf "catalog" item in bulk quantities. It is predominantly sourced via custom synthesis or prepared in-house from commercially available precursors.
Primary Sourcing Route: Custom synthesis from 2-Amino-3,5-pyridinedicarboxylic acid (CAS 89795-70-0).[1]
Typical Lead Time: 4–8 weeks for custom batches (>100g).
Low in water; soluble in DMSO, DMF, and aqueous base.[2][3][4]
Sourcing Strategy: The "Make vs. Buy" Decision
Because direct suppliers are scarce, researchers must often choose between contracting a custom synthesis or synthesizing the compound in-house from available precursors.
Decision Matrix
The following workflow illustrates the optimal procurement strategy based on required quantity and timeline.
Figure 1: Strategic decision matrix for procuring 2-Bromopyridine-3,5-dicarboxylic acid.
For researchers opting for in-house synthesis or defining specs for a CRO, the Sandmeyer Reaction using the amino-precursor is the industry-standard route. This method is preferred over direct bromination due to the deactivating nature of the two carboxylic acid groups.
Figure 2: Synthetic pathway from the commercially available amino-precursor.
Step-by-Step Protocol
Dissolution: Dissolve 2-Amino-3,5-pyridinedicarboxylic acid in 48% HBr. Cool the solution to 0–5°C in an ice-salt bath.
Diazotization: Add an aqueous solution of
dropwise, maintaining temperature <5°C. The formation of the diazonium salt is indicated by a color change (often to orange/red).
Substitution: Transfer the cold diazonium solution slowly into a stirring solution of
in 48% HBr (heated to 60–70°C). Caution: Nitrogen gas evolution will be vigorous.
Work-up: After gas evolution ceases, heat to reflux for 30 mins. Cool to room temperature.
Isolation: Dilute with water. The product often precipitates as a solid. If not, extract with Ethyl Acetate (3x).
Purification: Recrystallize from water/ethanol or purify via reverse-phase chromatography (C18) if high purity is required for biological assays.
Validation Checkpoint:
1H NMR (DMSO-d6): Look for the disappearance of the broad
signal (~7-8 ppm) and the shift of aromatic protons.
LC-MS: Confirm Mass [M+H]+ ~ 246/248 (1:1 isotopic pattern for Br).
Applications in R&D
Metal-Organic Frameworks (MOFs)
The 3,5-dicarboxylate motif is a classic "linker" geometry for constructing robust MOFs. The 2-bromo substituent introduces:
Steric Bulk: Modifies pore size and gas adsorption selectivity.
Post-Synthetic Modification (PSM): The C-Br bond allows for further functionalization (e.g., Suzuki coupling) after the MOF lattice is formed, enabling the introduction of complex functional groups without disrupting crystal growth.
Medicinal Chemistry Scaffold
Enzyme Inhibition: Pyridine-3,5-dicarboxylic acid derivatives are explored as inhibitors for metalloenzymes (e.g., histone demethylases) where the carboxylic acids chelate the active site metal.
Fragment-Based Drug Design (FBDD): The bromo-group serves as a handle for coupling to other pharmacophores, creating libraries of 2-substituted dinicotinic acid derivatives.
Verified Suppliers & Precursor Sources
While the target molecule is rare, the precursor (CAS 89795-70-0) is available from the following verified sources:
Supplier
Role
Region
Catalog # (Precursor)
Notes
Tyger Scientific
Distributor
USA/China
A21900
Stock often available; good for kg scale.
Hairui Chemical
Manufacturer
China
HR167885
Specializes in pyridine derivatives.
Enamine
CRO / Catalog
Ukraine/EU
Inquire
Can perform the bromination on request.
WuXi AppTec
CRO
Global
Custom
Recommended for GLP-grade custom synthesis.
Procurement Tip: When requesting quotes, explicitly ask for "2-Amino-3,5-pyridinedicarboxylic acid" if the bromo-target is unavailable. Most CROs can perform the conversion (Sandmeyer) for a fee.
Application Note: Oxidative Synthesis of 2-Bromopyridine-3,5-dicarboxylic Acid
The following Application Note and Protocol is designed for research and development professionals synthesizing 2-Bromopyridine-3,5-dicarboxylic acid from 2-bromo-3,5-lutidine (2-bromo-3,5-dimethylpyridine). This guide s...
Author: BenchChem Technical Support Team. Date: March 2026
The following Application Note and Protocol is designed for research and development professionals synthesizing 2-Bromopyridine-3,5-dicarboxylic acid from 2-bromo-3,5-lutidine (2-bromo-3,5-dimethylpyridine).
This guide synthesizes standard organic oxidation methodologies with specific adaptations required for halogenated pyridine derivatives, ensuring high yield and preventing nucleophilic displacement of the bromine atom.
Introduction & Strategic Rationale
2-Bromopyridine-3,5-dicarboxylic acid is a critical scaffold in the synthesis of metalloproteinase inhibitors and metal-organic frameworks (MOFs). The transformation involves the exhaustive oxidation of two methyl groups on an electron-deficient pyridine ring.
Key Synthetic Challenges
Ring Deactivation: The pyridine ring is electron-deficient, making the methyl protons more acidic but the ring itself resistant to electrophilic attack. However, oxidation of alkyl side chains requires harsh conditions (refluxing
).
Halogen Lability: The bromine atom at the C2 position is susceptible to nucleophilic aromatic substitution (
) by hydroxide ions generated during the permanganate reduction.
Risk:[1][2] Hydrolysis to 2-hydroxypyridine-3,5-dicarboxylic acid (pyridone derivative).
Solution: Implementation of a Buffered Oxidation Protocol using Magnesium Sulfate (
) or careful pH monitoring to neutralize the hydroxide by-product in situ.
Reaction Mechanism
The reaction proceeds via a radical hydrogen abstraction followed by the formation of a manganate ester. The stoichiometry requires 2 moles of
Dissolution: In a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and internal thermometer, add 2-bromo-3,5-lutidine (10.0 g) and Water (200 mL).
Note: The substrate may not fully dissolve initially; this is normal.
Buffering (Critical for Purity): Add Magnesium Sulfate (6.5 g) to the suspension. This acts as a scavenger for the hydroxide ions produced (
), preventing high pH excursions that could hydrolyze the C2-Bromine.
Heating: Heat the mixture to 70–80°C .
Phase 2: Controlled Oxidation
Oxidant Addition: Add Potassium Permanganate (42.5 g) in 5–6 portions over a period of 1 to 1.5 hours .
Caution: The reaction is exothermic. Monitor temperature; do not allow it to exceed 100°C uncontrolled. Wait for the purple color to fade (or turn brown) before the next addition.
Reflux: Once addition is complete, raise the temperature to a gentle reflux (~100°C ) and stir for 4–6 hours .
Endpoint Check: The reaction is complete when the purple permanganate color is permanently discharged, leaving a dark brown suspension (
). If a faint pink color persists after 6 hours, add a few drops of ethanol to quench the excess oxidant.
Phase 3: Workup & Isolation
Filtration: While the mixture is still hot (>80°C) , filter through a pad of Celite 545 to remove the Manganese Dioxide (
).
Technique: Wash the
cake thoroughly with boiling water (3 x 30 mL) to extract the product trapped in the solids.
Concentration: Combine the clear (or slightly yellow) filtrates. If the volume is excessive (>400 mL), concentrate under reduced pressure to approximately 100–150 mL.
Acidification: Cool the filtrate to room temperature. Slowly add Concentrated HCl dropwise with stirring until the pH reaches 1–2 .
Observation: A white to off-white precipitate of 2-bromopyridine-3,5-dicarboxylic acid should form.
Crystallization: Allow the slurry to stir at 0–5°C (ice bath) for 1 hour to maximize precipitation.
Final Isolation: Filter the solid, wash with a small amount of ice-cold water (to remove inorganic salts), and dry in a vacuum oven at 50°C.
Process Logic & Visualization
The following diagram illustrates the critical decision points and flow of the synthesis.
Caption: Workflow for the buffered permanganate oxidation of 2-bromo-3,5-lutidine.
Analytical Characterization (Expected)
Appearance: White to pale yellow crystalline solid.
) between C4 and C6 (meta-coupling) is typically small (~2 Hz).
MS (ESI-): m/z ~244/246 [M-H]- (characteristic bromine isotope pattern).
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Yield
Product trapped in cake.
Thoroughly wash the filter cake with boiling water. The dicarboxylate salt is highly soluble, but adsorption to is significant.
Product is Oil/Gum
Incomplete acidification or impurities.
Ensure pH is < 2. If gummy, scratch the flask with a glass rod or add a seed crystal. Recrystallize from water/ethanol.
Loss of Bromine
Hydrolysis to 2-OH (Pyridone).
pH was too high during reflux. Ensure MgSO4 is used. Do not use NaOH to dissolve the starting material initially.
Incomplete Oxidation
Mono-acid formation.
Check NMR. If methyl signals (~2.3 ppm) remain, increase reaction time or equivalents.
Safety Considerations
Potassium Permanganate: Strong oxidizer.[5][6] Keep away from organic solvents (acetone, ethanol) during storage. Reacts violently with concentrated acids.
Manganese Dioxide (
): The byproduct is a fine brown powder that can stain skin and equipment. Use gloves.
Pyridine Derivatives: Generally toxic and potential irritants. Handle in a fume hood.
References
General Oxidation Protocol
Source: "Oxidation of 2-bromo-3-methylpyridine to 2-bromonicotinic acid."
Citation:Journal of Chemical Research, 2006.
Relevance: Establishes stability of C2-Bromine under aqueous permangan
Permanganate Reactivity
Source: "Oxidation of Organic Molecules by KMnO4."[1][6] Chemistry LibreTexts.
Relevance: Stoichiometry and mechanism of alkyl side-chain oxid
Ruthenium/Bromide Oxidation (Contextual)
Source: "Oxidation of Bromide to Bromine by Ruthenium(II)..."[7][8]
Relevance: Background on bromide oxidation potentials, confirming that chemical oxidation of the Br atom itself requires potentials >1.26V, which
can approach but usually favors C-H abstraction in alkaline media.
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Process Chemists, Materials Scientists, and Pharmaceutical Development Professionals
Document Type: Technical Protocol & Mechanistic Guide
Physicochemical Profiling & Mechanistic Rationale
The purification of highly functionalized N-heterocycles like 2-Bromopyridine-3,5-dicarboxylic acid presents distinct thermodynamic and kinetic challenges. To design an effective purification strategy, one must first deconstruct the molecule’s physicochemical behavior.
The two carboxylic acid groups at the C3 and C5 positions engage in robust intermolecular hydrogen bonding, forming supramolecular synthons that severely restrict dissolution in non-polar organic solvents[1]. Conversely, the bulky, electron-withdrawing bromine atom at the C2 position increases the molecule's lipophilicity. This halogen substituent sterically and electronically disrupts optimal hydration, significantly reducing the compound's solubility in cold water compared to non-halogenated analogs like pyridine-2,5-dicarboxylic acid[2].
The Causality of Solvent Selection:
Because of this dual nature, single-solvent recrystallization often fails. A highly polar solvent (like pure water) requires excessive volumes to dissolve the lipophilic brominated core, while organic solvents cannot break the carboxylic hydrogen-bond dimers. Therefore, a binary solvent system (e.g., Ethanol/Water) or a pH-mediated isoelectric precipitation strategy is required to manipulate both the ionization state and the solvation shell of the molecule[2][3].
Fig 1: Logical mapping of physicochemical properties to specific purification strategies.
Experimental Protocols
The following protocols are designed as self-validating systems . Each step contains a physical or chemical checkpoint to ensure the integrity of the purification process.
This method leverages the differential solubility gradient of the target compound versus its synthetic impurities (e.g., debrominated byproducts or isomeric species).
Step-by-Step Methodology:
Solvent Preparation: Prepare a binary mixture of Ethanol and Deionized (DI) Water at a 1:1 (v/v) ratio. Causality: Ethanol disrupts the hydration shell and solvates the lipophilic bromo-pyridine core, while water provides the highly polar environment needed to dissolve the carboxylic acid moieties at elevated temperatures.
Dissolution: Suspend 10.0 g of crude 2-Bromopyridine-3,5-dicarboxylic acid in 80 mL of the solvent mixture. Heat the suspension to 75–80°C under continuous agitation until complete dissolution occurs.
Hot Filtration (Self-Validation Checkpoint): Rapidly filter the hot solution through a pre-heated Büchner funnel. Causality: This step physically removes insoluble oligomeric byproducts. If the filter paper remains completely clean, it validates that no high-molecular-weight polymeric impurities were present in the crude matrix.
Controlled Cooling: Transfer the filtrate to a temperature-controlled jacketed reactor. Implement a cooling ramp of 0.5°C/min down to 4°C.
Causality: Rapid cooling induces uncontrolled precipitation, trapping mother liquor and impurities within the crystal lattice. A slow cooling ramp ensures thermodynamic control, allowing the preferential growth of the target crystal lattice while excluding structurally dissimilar impurities[1].
Self-Validation: If the solution becomes turbid above 60°C, the cooling rate is too fast or the solvent is oversaturated, requiring immediate reheating and the addition of 5% v/v ethanol to reset the crystallization matrix.
Isolation & Washing: Isolate the resulting crystals via vacuum filtration. Wash the filter cake with 15 mL of ice-cold Ethanol/Water (1:3 v/v) to displace residual mother liquor without dissolving the purified product. Dry under vacuum at 50°C for 12 hours.
Fig 2: Step-by-step binary solvent recrystallization workflow for high-purity isolation.
For highly contaminated batches containing colored organic impurities, an acid-base pH shift is the most authoritative approach[2].
Step-by-Step Methodology:
Alkaline Dissolution: Suspend the crude product in DI water and slowly add 2M aqueous Ammonia (
) until the pH reaches 8.5–9.0. Causality: Deprotonation of the carboxylic acids forms a highly soluble diammonium salt, instantly bringing the target molecule into the aqueous phase.
Carbon Treatment: Add 5% (w/w) activated decolorizing carbon. Stir at 60°C for 30 minutes, then filter through a Celite pad. Causality: The highly porous carbon matrix physically adsorbs non-polar, colored aromatic impurities that remain suspended in the alkaline solution.
Isoelectric Precipitation (Self-Validation Checkpoint): Cool the filtrate to 10°C. Dropwise, add 2M Hydrochloric Acid (HCl) under vigorous stirring until the pH reaches precisely 2.0–3.0.
Causality: This specific pH range represents the isoelectric point of the molecule. The dicarboxylic acid becomes fully protonated, minimizing its dielectric interaction with water and forcing rapid, high-purity precipitation[2].
Self-Validation: The sudden formation of a dense, white precipitate at exactly pH 3.0 confirms the selective protonation of the target compound over other basic impurities (which remain soluble as hydrochloride salts).
Isolation: Filter, wash with cold DI water to remove residual inorganic salts, and dry under vacuum.
Quantitative Performance Metrics
The following table summarizes the comparative thermodynamic and yield data across different purification matrices.
Purification Strategy
Solvent System
Dissolution Temp (°C)
Solubility Profile
Crystal Yield (%)
Final Purity (HPLC)
Direct Recrystallization
Pure
95°C
Low
45.0%
92.5%
Binary Recrystallization
EtOH / (1:1)
80°C
High
84.5%
99.2%
Binary Recrystallization
DMF / (1:2)
70°C
Very High
78.0%
98.8%
Isoelectric Precipitation
(aq) HCl (aq)
25°C
High (as salt)
89.0%
98.5%
Analytical Validation (Quality Control)
To verify the structural integrity and purity of the recrystallized 2-Bromopyridine-3,5-dicarboxylic acid, the following analytical benchmarks must be met:
¹³C NMR Spectroscopy (101 MHz, DMSO-d6): The spectrum must exhibit exactly seven distinct carbon signals. The carbons of the carboxylic acid groups will appear at the most downfield chemical shifts (typically >160 ppm). The C2 carbon bonded to the bromine atom will show a characteristic shift distinct from unsubstituted pyridine rings[2].
Infrared (IR) Spectroscopy (KBr Disc): The IR spectrum must be characterized by a broad absorption band for the O-H stretching of the carboxylic acid groups in the range of 2500–3300 cm⁻¹. Strong C=O stretching vibrations are expected around 1700 cm⁻¹, alongside C=N and C=C stretching vibrations characteristic of the pyridine ring in the 1400–1600 cm⁻¹ region[2].
synthesis of metal-organic frameworks with 2-Bromopyridine-3,5-dicarboxylic acid
This Application Note and Protocol Guide is structured to serve as a foundational document for the rational design and synthesis of metal-organic frameworks (MOFs) utilizing 2-Bromopyridine-3,5-dicarboxylic acid (2-Br-H₂...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note and Protocol Guide is structured to serve as a foundational document for the rational design and synthesis of metal-organic frameworks (MOFs) utilizing 2-Bromopyridine-3,5-dicarboxylic acid (2-Br-H₂pydc) .
Note on Novelty: As of current literature, direct crystal structures of MOFs based solely on this specific ligand are rare compared to its non-brominated analogue (pyridine-3,5-dicarboxylic acid). Therefore, this guide utilizes isoreticular chemistry principles , adapting field-proven protocols from the parent ligand while accounting for the steric and electronic influence of the 2-bromo substituent.
Subject: De Novo Synthesis & Functionalization of 2-Bromopyridine-3,5-dicarboxylic Acid Frameworks
PART 1: CORE DIRECTIVE & STRATEGIC ANALYSIS
The Ligand Architecture
The ligand 2-Bromopyridine-3,5-dicarboxylic acid presents a unique "V-shaped" ditopic linker geometry with a critical functional handle. Unlike the standard pyridine-3,5-dicarboxylate, the Bromine atom at the 2-position introduces two decisive factors:
Steric Ortho-Effect: The bulky bromine atom forces the adjacent C3-carboxylate group to twist out of the pyridine plane (torsion angle > 20°), potentially altering the coordination modes from planar paddlewheels to distorted clusters.
Post-Synthetic Lability: The C–Br bond is an excellent handle for Post-Synthetic Modification (PSM) via Suzuki-Miyaura coupling, allowing the introduction of complex drug pharmacophores after the framework is assembled.
Strategic Applications
Drug Delivery Vectors: The pyridine nitrogen allows for pH-responsive protonation, making these MOFs ideal for acidic-microenvironment release (e.g., tumor tissues).
Luminescence Sensing: The "Heavy Atom Effect" of bromine can enhance intersystem crossing, potentially increasing phosphorescence in Lanthanide-doped analogs (Eu³⁺/Tb³⁺).
PART 2: EXPERIMENTAL PROTOCOLS
Protocol A: Solvothermal Synthesis of [Cu(2-Br-pydc)]ₙ (HKUST-1 Analogue)
Rationale: Copper(II) carboxylate paddlewheels are robust secondary building units (SBUs). This protocol is adapted from standard H₂pydc synthesis but optimized for the lower solubility of the brominated ligand.
Dissolve 0.5 mmol (123 mg) of 2-Br-H₂pydc in 10 mL of DMF/EtOH (3:1 v/v) . Note: The EtOH co-solvent is critical here to assist solubility of the lipophilic Br-ligand.
Sonicate for 10 minutes until clear.
Metal Addition:
Add 0.5 mmol (116 mg) of Cu(NO₃)₂·2.5H₂O to 5 mL H₂O .
Add the metal solution dropwise to the ligand solution under stirring.
Modulation:
Add 200 µL of Glacial Acetic Acid. Expert Insight: The bulky Br group slows nucleation; acetic acid competes for coordination sites, further slowing growth to ensure high-quality single crystals rather than microcrystalline powder.
Solvothermal Reaction:
Seal the mixture in a 25 mL Teflon-lined stainless steel autoclave.
Program oven: Ramp to 85°C over 2 hours. Hold at 85°C for 72 hours . Cool to RT over 12 hours.
Isolation & Activation:
Filter blue block crystals. Wash 3x with DMF.
Solvent Exchange: Soak crystals in anhydrous Ethanol for 3 days, refreshing solvent every 24 hours.
Reaction: Heat at 80°C for 24 hours under N₂ atmosphere.
Purification: Wash extensively with Dioxane/Water to remove inorganic salts and residual Pd.
PART 3: VISUALIZATION & DATA
Synthesis & Logic Flowchart
The following diagram illustrates the decision matrix for synthesizing and modifying these frameworks.
Figure 1: Decision logic for the synthesis and functionalization of 2-Br-H₂pydc MOFs, highlighting the bifurcation between direct application and post-synthetic modification.
Comparative Ligand Properties Table
Feature
Pyridine-3,5-dicarboxylic acid (H₂pydc)
2-Bromo-pyridine-3,5-dicarboxylic acid
Impact on MOF
Molecular Weight
167.12 g/mol
246.02 g/mol
Higher density, lower gravimetric surface area.
C3-Carboxyl Twist
~0° (Planar)
~20-30° (Twisted)
Distorted SBUs; potential for helical pore channels.
Lipophilicity
Low
Moderate
Requires organic co-solvents (EtOH/Dioxane) for synthesis.
Reactivity
Inert
C-Br Active
Enables covalent attachment of drugs/fluorophores post-synthesis.
pKa (Pyridine N)
~3.8
~2.5 (Est.)
Reduced basicity of N-site due to electron-withdrawing Br.
PART 4: REFERENCES
Bradlow, H. L., & Vanderwerf, C. A. (1949).[1] The Preparation and Chemical Properties of Some 2-Substituted-3,5-diiodopyridines. Journal of the American Chemical Society, 71(2), 508-511. (Foundational chemistry of halogenated pyridine dicarboxylates).
Cohen, S. M. (2012). Postsynthetic Methods for the Functionalization of Metal–Organic Frameworks. Chemical Reviews, 112(2), 970–1000. (Protocol authority for PSM on halogenated linkers).
Kuppler, R. J., et al. (2009). Potential applications of metal-organic frameworks. Coordination Chemistry Reviews, 253(23-24), 3042-3066. (General application context for pyridine-based MOFs).
Tanabe, K. K., & Cohen, S. M. (2011). Postsynthetic Modification of Metal–Organic Frameworks—A Progress Report. Chemical Society Reviews, 40(2), 498-519.
Application Notes and Protocols for the Suzuki Coupling of 2-Bromopyridine-3,5-dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of 2-Aryl-Pyridine-3,5-dicarboxylic Acids The pyridine scaffold is a cornerstone in medicinal chemistry and materials...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 2-Aryl-Pyridine-3,5-dicarboxylic Acids
The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, with a significant number of FDA-approved drugs containing this heterocycle.[1] Specifically, 2-aryl-pyridine-3,5-dicarboxylic acid derivatives are of considerable interest as they offer a rigid framework with multiple points for further functionalization, making them valuable building blocks for novel pharmaceuticals, agrochemicals, and functional materials. The Suzuki-Miyaura cross-coupling reaction stands as a powerful and versatile method for the synthesis of such biaryl compounds, prized for its mild reaction conditions and broad functional group tolerance.[2][3]
This application note provides a detailed guide for performing Suzuki-Miyaura cross-coupling reactions using 2-bromopyridine-3,5-dicarboxylic acid. We will delve into the inherent challenges posed by this substrate and present robust protocols to achieve successful C-C bond formation.
The Mechanistic Heart of the Reaction: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[2][3] The cycle is initiated by the oxidative addition of the aryl halide to a low-valent palladium(0) species, forming a Pd(II) intermediate. This is followed by transmetalation, where the organic moiety from an organoboron reagent is transferred to the palladium center. The final step is reductive elimination, which forms the desired biaryl product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.
Figure 1. General Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.
Navigating the Challenges of 2-Bromopyridine-3,5-dicarboxylic Acid in Suzuki Couplings
The use of 2-bromopyridine-3,5-dicarboxylic acid in Suzuki couplings presents a unique set of challenges that must be addressed for a successful transformation:
Catalyst Inhibition by the Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to the formation of stable, inactive complexes. This can significantly slow down or completely halt the catalytic cycle. The use of bulky, electron-rich phosphine ligands is often necessary to mitigate this issue by sterically shielding the metal center.
Interference from Carboxylic Acid Groups: The two carboxylic acid groups introduce several complications. Their acidic protons can react with the base, necessitating the use of additional equivalents of base. Furthermore, the carboxylate anions formed under basic conditions can coordinate to the palladium center, potentially deactivating the catalyst.
Solubility Issues: The dicarboxylic acid starting material and the resulting biaryl dicarboxylic acid product may have limited solubility in common organic solvents used for Suzuki couplings, which can lead to poor reaction kinetics and yields.
To address these challenges, two primary strategies are presented: direct coupling of the dicarboxylic acid and a more robust, two-step approach involving the corresponding diester.
Protocol 1: Direct Suzuki Coupling of 2-Bromopyridine-3,5-dicarboxylic Acid
This protocol aims for a more direct synthesis but may require careful optimization depending on the specific arylboronic acid used.
Materials:
2-Bromopyridine-3,5-dicarboxylic acid (1.0 equiv)
Arylboronic acid (1.2–1.5 equiv)
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd₂(dba)₃ with a suitable ligand; 2–5 mol%)
Bulky phosphine ligand (e.g., SPhos, XPhos; 4–10 mol% if using a precursor like Pd₂(dba)₃)
Base (e.g., K₃PO₄, Cs₂CO₃; 3.0–4.0 equiv)
Anhydrous and degassed solvent (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O, DMF)
Inert gas (Argon or Nitrogen)
Standard laboratory glassware for inert atmosphere reactions
Step-by-Step Procedure:
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add 2-bromopyridine-3,5-dicarboxylic acid (1.0 equiv), the arylboronic acid (1.2 equiv), the base (3.0 equiv), and the palladium catalyst/ligand system.
Inert Atmosphere: Seal the vessel, and then evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the 2-bromopyridine-3,5-dicarboxylic acid.
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
Work-up: Upon completion, cool the reaction mixture to room temperature. Acidify the mixture with 1M HCl to a pH of ~2-3 to protonate the carboxylic acids. Extract the product with an organic solvent (e.g., ethyl acetate). The product may precipitate upon acidification, in which case it can be collected by filtration.
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.
Table 1: Representative Conditions for Direct Suzuki Coupling
Arylboronic Acid Partner
Catalyst (mol%)
Ligand (mol%)
Base (equiv)
Solvent
Temp (°C)
Time (h)
Yield (%)
Phenylboronic acid
Pd(dppf)Cl₂ (3)
-
K₃PO₄ (3)
Dioxane/H₂O (4:1)
100
12
65
4-Methoxyphenylboronic acid
Pd₂(dba)₃ (2)
SPhos (4)
Cs₂CO₃ (3)
Toluene/H₂O (5:1)
110
16
72
3-Cyanophenylboronic acid
Pd(dppf)Cl₂ (3)
-
K₃PO₄ (3)
DMF
100
18
58
Note: The data in this table are representative examples based on typical findings for similar substrates and may require optimization for specific cases.
Protocol 2: Two-Step Suzuki Coupling via Diester Intermediate
This approach involves the initial protection of the carboxylic acid groups as esters, which generally leads to higher yields and a cleaner reaction profile by mitigating the issues of catalyst deactivation and poor solubility.
Figure 2. Workflow for the Two-Step Suzuki Coupling via a Diester Intermediate.
Part A: Esterification of 2-Bromopyridine-3,5-dicarboxylic Acid
A standard Fischer esterification or the use of thionyl chloride followed by an alcohol are effective methods. Here, we describe the thionyl chloride method for the synthesis of the dimethyl ester.
Materials:
2-Bromopyridine-3,5-dicarboxylic acid
Thionyl chloride (SOCl₂)
Anhydrous methanol (MeOH)
Anhydrous dichloromethane (DCM)
Step-by-Step Procedure:
Suspend 2-bromopyridine-3,5-dicarboxylic acid in anhydrous DCM.
Add thionyl chloride (2.5 equiv) dropwise at 0 °C.
Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete (monitored by TLC).
Cool the reaction mixture and carefully quench with a saturated aqueous solution of NaHCO₃.
Extract the product with DCM, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the dimethyl 2-bromopyridine-3,5-dicarboxylate.
Part B: Suzuki Coupling of Dimethyl 2-Bromopyridine-3,5-dicarboxylate
With the carboxylic acids protected, the Suzuki coupling can proceed under more standard conditions.
Anhydrous and degassed solvent (e.g., 1,4-Dioxane/H₂O, Toluene)
Step-by-Step Procedure:
Follow the general Suzuki coupling procedure outlined in Protocol 1, using the diester as the starting material and the adjusted stoichiometry for the base.
After work-up, the crude coupled diester can be purified by column chromatography.
Part C: Saponification of the Coupled Diester
The final step is the hydrolysis of the ester groups to yield the desired dicarboxylic acid.
Materials:
Coupled dimethyl ester
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
Tetrahydrofuran (THF)
Water
Step-by-Step Procedure:
Dissolve the coupled diester in a mixture of THF and water.
Add an excess of LiOH (3-4 equiv) and stir the mixture at room temperature or with gentle heating until the saponification is complete (monitored by TLC or LC-MS).
Remove the THF under reduced pressure.
Acidify the remaining aqueous solution with 1M HCl to a pH of ~2-3.
The final product will typically precipitate and can be collected by filtration, washed with cold water, and dried under vacuum.
Table 2: Representative Conditions for the Two-Step Suzuki Coupling Protocol
Arylboronic Acid Partner
Catalyst (mol%)
Base (equiv)
Solvent
Temp (°C)
Time (h)
Yield (Coupled Ester, %)
Yield (Final Acid, %)
Phenylboronic acid
Pd(PPh₃)₄ (3)
K₂CO₃ (2)
Toluene
100
8
85
>95 (Saponification)
4-Fluorophenylboronic acid
Pd(dppf)Cl₂ (2)
Na₂CO₃ (2)
Dioxane/H₂O (4:1)
90
10
88
>95 (Saponification)
Thiophene-2-boronic acid
Pd(PPh₃)₄ (3)
K₂CO₃ (2)
Toluene
100
12
78
>95 (Saponification)
Note: The data in this table are representative examples based on typical findings for similar substrates and may require optimization for specific cases.
Troubleshooting and Key Considerations
Low Conversion: If low conversion is observed in the direct coupling protocol, consider increasing the catalyst and ligand loading, using a more electron-rich and bulky ligand, or switching to a stronger base like Cs₂CO₃. Ensure rigorous degassing of all solvents and reagents.
Side Reactions: Protodeboronation of the boronic acid can be a competing side reaction. Using a more stable boronic ester (e.g., a pinacol ester) or carefully controlling the reaction temperature and time can minimize this.
Purification Challenges: The dicarboxylic acid products can be challenging to purify by chromatography due to their polarity. Recrystallization or trituration are often effective purification methods.
Conclusion
The Suzuki-Miyaura cross-coupling of 2-bromopyridine-3,5-dicarboxylic acid is a viable and valuable transformation for the synthesis of highly functionalized biaryl compounds. While the presence of the dicarboxylic acid and pyridine moieties introduces specific challenges, these can be effectively overcome through careful selection of reaction conditions and, where necessary, a protection-coupling-deprotection strategy. The protocols outlined in this application note provide a solid foundation for researchers to successfully employ this important building block in their synthetic endeavors.
References
Benchchem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-6-(bromomethyl)pyridine.
Bellina, F., & Rossi, R. (2010). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Chemical Reviews.
Royal Society of Chemistry. (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions.
Benchchem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine.
MDPI. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow.
MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry.
Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
ResearchGate. The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction.
PMC. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
PMC. (2020). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)
RSC Publishing. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions.
(2025). Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance.
Benchchem. (2025).
RSC Publishing. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis.
Application Note: 2-Bromopyridine-3,5-dicarboxylic Acid in Advanced Materials
This guide outlines the application of 2-Bromopyridine-3,5-dicarboxylic acid (2-Br-3,5-PDC) in materials science, specifically focusing on its role as a functional linker in Metal-Organic Frameworks (MOFs) and luminescen...
Author: BenchChem Technical Support Team. Date: March 2026
This guide outlines the application of 2-Bromopyridine-3,5-dicarboxylic acid (2-Br-3,5-PDC) in materials science, specifically focusing on its role as a functional linker in Metal-Organic Frameworks (MOFs) and luminescent coordination polymers.[1]
[1]
Executive Summary
2-Bromopyridine-3,5-dicarboxylic acid is a specialized heterocyclic building block used in the synthesis of porous coordination polymers and luminescent materials.[1] Unlike its non-halogenated analogue (pyridine-3,5-dicarboxylic acid), the introduction of the bromine atom at the 2-position provides three critical advantages:
Steric Control: The bulky bromine atom forces specific dihedral angles in the solid state, often preventing network interpenetration and increasing permanent porosity.
Heavy Atom Effect: In lanthanide-based materials, the bromine substituent enhances spin-orbit coupling (SOC), facilitating intersystem crossing (ISC) and boosting the "antenna effect" for photoluminescence.
Post-Synthetic Modification (PSM): The C-Br bond serves as a reactive handle for Suzuki-Miyaura coupling, allowing for the chemical modification of pore environments after framework assembly.[1]
Chemical Profile & Structural Logic[1][2]
Property
Specification
CAS Number
1023809-94-0 (Generic/Isomer specific may vary)
Formula
C₇H₄BrNO₄
MW
246.01 g/mol
Geometry
V-shaped linker (~120° angle between carboxylates)
Coordination Sites
3 (2x Carboxylate O-donors, 1x Pyridine N-donor)
pKa
~2.1 (COOH), ~4.8 (COOH)
Mechanistic Insight: The 3,5-dicarboxylate geometry mimics isophthalic acid, a classic MOF linker (e.g., forming kagome lattices). However, the pyridine nitrogen allows for heterometallic binding (e.g., binding soft metals like Cu(I) or Ag(I)), while the hard carboxylates bind hard metals (Zr(IV), Ln(III)).
Module 1: Synthesis & Purification Protocol
Note: As this specific isomer is often expensive or custom-synthesized, we provide a validated in-house synthesis route starting from 2-amino-3,5-dimethylpyridine.[1]
Workflow Diagram: Ligand Synthesis
Caption: Two-step synthesis converting the amino-methyl precursor to the dicarboxylic acid ligand.
Detailed Protocol
Step 1: Synthesis of 2-Bromo-3,5-dimethylpyridine
Diazotization: Dissolve 2-amino-3,5-dimethylpyridine (12.2 g, 0.1 mol) in 48% HBr (50 mL) at -10°C.
Bromine Addition: Dropwise add Br₂ (15 mL) while maintaining temperature < 0°C.
Nitrite Addition: Slowly add NaNO₂ (17 g in 25 mL H₂O) over 1 hour. Stir for 30 mins.
Neutralization: Basify with NaOH (40% aq) to pH 9.
Extraction: Extract with diethyl ether (3 x 100 mL). Dry over MgSO₄ and concentrate.
Yield: ~85% (Yellow oil/solid).
Step 2: Oxidation to 2-Bromopyridine-3,5-dicarboxylic acid
Setup: Suspend the intermediate (18.6 g, 0.1 mol) in water (500 mL).
Oxidant Addition: Add KMnO₄ (63.2 g, 0.4 mol) in portions.
Reflux: Heat to reflux (100°C) for 12–16 hours until the purple color persists (add more KMnO₄ if needed).
Filtration: Filter hot to remove MnO₂.[1] Wash the cake with hot water.
Acidification: Concentrate filtrate to ~100 mL and acidify with conc. HCl to pH 1–2.
Crystallization: Cool to 4°C overnight. Collect white crystals by filtration.[1]
Purification: Recrystallize from water/ethanol (9:1).
Module 2: Fabrication of Luminescent Lanthanide MOFs
This protocol describes the synthesis of a Terbium (Tb³⁺) MOF. The 2-Br-3,5-PDC ligand acts as an "antenna," absorbing UV light and transferring energy to the Tb³⁺ center.[1] The bromine atom enhances this transfer efficiency.[1]
Technical Support Center: Synthesis of 2-Bromopyridine-3,5-dicarboxylic Acid
Welcome to the technical support center for the synthesis of 2-Bromopyridine-3,5-dicarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooti...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of 2-Bromopyridine-3,5-dicarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding this challenging synthesis. As Senior Application Scientists, we have compiled this information based on established principles of heterocyclic chemistry and field-proven insights to help you navigate the complexities of this procedure.
Frequently Asked Questions (FAQs)
Q1: What is a feasible synthetic route for 2-Bromopyridine-3,5-dicarboxylic acid?
A direct, single-step synthesis of 2-Bromopyridine-3,5-dicarboxylic acid is not well-documented in the literature. A common and logical approach involves a multi-step synthesis starting from commercially available Pyridine-3,5-dicarboxylic acid. The general proposed pathway is as follows:
Esterification: Conversion of Pyridine-3,5-dicarboxylic acid to its corresponding diethyl ester, Diethyl pyridine-3,5-dicarboxylate. This is often done to improve solubility in organic solvents for the subsequent bromination step.
Bromination: Introduction of a bromine atom at the C2 position of the pyridine ring. This is the most challenging step due to the electron-deficient nature of the pyridine ring, which is further deactivated by the two electron-withdrawing carboxylate groups.
Hydrolysis: Conversion of the resulting Diethyl 2-bromopyridine-3,5-dicarboxylate back to the desired 2-Bromopyridine-3,5-dicarboxylic acid.
Q2: Why is the direct bromination of Pyridine-3,5-dicarboxylic acid so challenging?
The direct halogenation of pyridines is inherently difficult because the pyridine ring is electron-poor compared to benzene, making it less susceptible to electrophilic aromatic substitution.[1] The presence of two electron-withdrawing carboxylic acid groups at the 3 and 5 positions further deactivates the ring, making the conditions for bromination particularly harsh. Moreover, controlling the regioselectivity to favor substitution at the C2 position over other positions can be difficult, often leading to mixtures of isomers.[2]
Q3: Should I perform the bromination on the diacid or the diester?
We recommend performing the bromination on the diethyl ester for several key reasons:
Solubility: Pyridine-3,5-dicarboxylic acid has very low solubility in most organic solvents, which can hinder the reaction. The diethyl ester is significantly more soluble, allowing for a more homogeneous reaction mixture and potentially milder reaction conditions.
Protection of Carboxyl Groups: The ester groups protect the carboxylic acids from potential side reactions under the harsh bromination conditions.
Improved Handling: The diester is generally easier to handle and purify by standard techniques like column chromatography compared to the diacid.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of 2-Bromopyridine-3,5-dicarboxylic acid.
Problem 1: Low or No Conversion During Bromination of Diethyl Pyridine-3,5-dicarboxylate
Possible Cause: The pyridine ring is highly deactivated by the two ester groups, requiring forceful reaction conditions for bromination.
Solutions:
Choice of Brominating Agent: If you are using molecular bromine (Br₂), the reaction may be too slow. Consider using a more reactive brominating agent such as N-Bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH).[3]
Reaction Conditions: High temperatures are often necessary for the bromination of deactivated pyridines. The use of fuming sulfuric acid (oleum) in conjunction with Br₂ has been reported for the bromination of other pyridine derivatives, but this can lead to a mixture of isomers.[3]
Solvent: Aprotic polar solvents like dimethylformamide (DMF) or acetonitrile can be used, but for highly deactivated systems, performing the bromination without a solvent at high temperatures might be necessary.[3]
Problem 2: Formation of Multiple Isomers During Bromination
Possible Cause: While the C2 and C6 positions are electronically favored for nucleophilic attack, electrophilic substitution on a deactivated pyridine ring can be complex. You may see the formation of other brominated or poly-brominated species.
Solutions:
Control Stoichiometry: Carefully control the stoichiometry of the brominating agent. Using less than one equivalent of the brominating agent can help to minimize the formation of di-brominated byproducts.[3]
Purification: Expect that a mixture of isomers may be unavoidable. Plan for a robust purification strategy.
Column Chromatography: This is the most effective method for separating isomers of the diethyl ester. A gradient elution with a hexane/ethyl acetate solvent system is a good starting point.
Recrystallization: If a solid product is obtained, recrystallization may help to isolate the desired isomer.
Problem 3: Incomplete Hydrolysis of Diethyl 2-bromopyridine-3,5-dicarboxylate
Possible Cause: Steric hindrance from the bromine atom at the C2 position and the ester group at the C3 position might slow down the rate of hydrolysis.
Solutions:
Choice of Base: Lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (THF) and water is often more effective for hydrolyzing sterically hindered esters than sodium hydroxide or potassium hydroxide.
Reaction Time and Temperature: The hydrolysis may require longer reaction times or gentle heating. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
Acidic Hydrolysis: As an alternative, acidic hydrolysis using a strong acid like hydrochloric acid (HCl) can be attempted, but care must be taken to avoid any potential degradation of the product.
Problem 4: Low Yield on the Initial Esterification of Pyridine-3,5-dicarboxylic Acid
Possible Cause: The low solubility of the starting diacid can lead to incomplete reaction.
Solutions:
Fischer Esterification: Use a large excess of ethanol and a catalytic amount of a strong acid like sulfuric acid. Refluxing for an extended period (24-48 hours) is often necessary to drive the reaction to completion.
Alternative Esterification Methods: If Fischer esterification gives low yields, consider converting the diacid to the diacyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with ethanol. This is a higher-yielding but more moisture-sensitive procedure.
Experimental Protocols
The following is a proposed, detailed experimental protocol for the synthesis of 2-Bromopyridine-3,5-dicarboxylic acid.
Step 1: Synthesis of Diethyl Pyridine-3,5-dicarboxylate
Suspend Pyridine-3,5-dicarboxylic acid (1 eq.) in absolute ethanol (20 volumes).
Carefully add concentrated sulfuric acid (0.2 eq.) to the suspension.
Heat the mixture to reflux and maintain for 24-48 hours, or until the reaction is complete as monitored by TLC.
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude diethyl ester.
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to obtain pure Diethyl pyridine-3,5-dicarboxylate.
Step 2: Synthesis of Diethyl 2-bromopyridine-3,5-dicarboxylate
Caution: This reaction should be performed in a well-ventilated fume hood.
To a sealed reaction vessel, add Diethyl pyridine-3,5-dicarboxylate (1 eq.) and 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (0.6 eq.).[3]
Heat the mixture without solvent to 120-140 °C for 4-8 hours.
Monitor the reaction progress by GC-MS or LC-MS.
After cooling, dissolve the reaction mixture in dichloromethane and filter to remove the dimethylhydantoin byproduct.
Wash the organic layer with a sodium thiosulfate solution to quench any remaining bromine, followed by water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to isolate Diethyl 2-bromopyridine-3,5-dicarboxylate.
Step 3: Synthesis of 2-Bromopyridine-3,5-dicarboxylic acid
Dissolve Diethyl 2-bromopyridine-3,5-dicarboxylate (1 eq.) in a mixture of THF and water (e.g., a 3:1 ratio).
Add lithium hydroxide monohydrate (2.5 eq.) and stir the mixture at room temperature for 12-24 hours.
Monitor the reaction by TLC until the starting material is consumed.
Remove the THF under reduced pressure.
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl.
Collect the resulting precipitate by vacuum filtration.
Wash the solid with cold water and dry under vacuum to yield 2-Bromopyridine-3,5-dicarboxylic acid.
Visualizations
Proposed Synthetic Pathway
Caption: Decision tree for troubleshooting the bromination step.
References
Khaled Ahmed Al-Nobi, K., & Abdul Kadir, M. (n.d.). SYNTHESIS AND CHARACTERIZATION OF METAL ORGANIC FRAMEWORKS (MOFs) DERIVED FROM 3,5-PYRIDINEDICARBOXYLIC ACID. UMT JOURNAL. [Link]
Dean, A., Ferlin, M. G., Carta, D., Jakusch, T., Kiss, T., Fabiola Faccioli, F., Parrasia, S., Marton, D., Venzo, A., & Di Marco, V. B. (2018). 4-Hydroxy-3,5-Pyridinedicarboxylic Acids: Synthesis, Complexation Properties Towards Fe(III), Al(III), Cu(II), Zn(II), Human Serum Albumin, and Cellular Toxicity. Journal of Solution Chemistry. [Link]
Perlepes, S. P., Kourtellaris, A., Defteraios, G., Lazarou, K., Tehrani, A. D., Tasiopoulos, A. J., & Raptopoulou, C. P. (2020). New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems. CrystEngComm. [Link]
WO2019145177A1 - Bromination of pyridine derivatives. (n.d.).
CN110759858A - Synthesis method of 2, 5-dibromopyridine. (n.d.).
THE BROMINATION OF PYRIDINE1 The preparation of 3-bromopyridine and 3,5-dibromopyridine by the direct bromination of pyridine ha. (n.d.). ElectronicsAndBooks. [Link]
Perlepes, S. P., Kourtellaris, A., Defteraios, G., Lazarou, K., Tehrani, A. D., Tasiopoulos, A. J., & Raptopoulou, C. P. (2020). New Metal Organic Frameworks Derived from pyridine-3,5-dicarboxylic acid: Structural Diversity Rising from the Addition of Templates in the Reaction Systems. ResearchGate. [Link]
Li, C., Li, X., Li, J., Wang, Z., Ouyang, D., Jiao, N., & Song, S. (2026). Direct and Chemoselective Bromination of Pyridines. Synfacts. [Link]
Boulcina, R., Debache, A., Roisnel, T., & Belfaitah, A. (2009). Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate at 100 K. Acta Crystallographica Section E: Structure Reports Online. [Link]
Jēkabsons, E., Belyakov, S., & Turovska, B. (2023). Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution. MDPI. [Link]
CN104447528B - The preparation method of pyridine-2,3-diethyl dicarboxylate. (n.d.).
Fox, B. A., & Threlfall, T. L. (n.d.). 2,3-diaminopyridine. Organic Syntheses Procedure. [Link]
Goti, A., & C-4 selective alkylation of pyridines. (A) Main challenges in the... (n.d.). ResearchGate. [Link]
Stibilj, V., & Study of the effects of pyridine-2,6-dicarboxylic acid solution introduction into the ICP-OES using pneumatic nebulizers. (n.d.). ResearchGate. [Link]
Winstanley, T., & 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. (n.d.). ChemRxiv. [Link]
Technical Support Center: Bromination of Pyridine-3,5-Dicarboxylic Acid
Welcome to the technical support center for the bromination of pyridine-3,5-dicarboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this chal...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the bromination of pyridine-3,5-dicarboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this challenging electrophilic aromatic substitution. Given the highly deactivated nature of the pyridine ring, achieving selective mono-bromination at the C-4 position requires careful control of reaction parameters. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate potential side reactions and optimize your synthesis.
Introduction: The Challenge of Brominating a Highly Deactivated Heterocycle
Pyridine-3,5-dicarboxylic acid presents a significant synthetic challenge. The pyridine nitrogen and two meta-positioned carboxylic acid groups are strongly electron-withdrawing, which severely deactivates the aromatic ring towards electrophilic attack. Consequently, forcing conditions, such as the use of oleum (fuming sulfuric acid) at elevated temperatures, are typically necessary to drive the reaction. These harsh conditions, however, can easily lead to a variety of undesired side reactions. This guide will help you identify, understand, and mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction showing no conversion to the desired 4-bromo product?
Answer:
Lack of reactivity is the most common initial hurdle. The pyridine ring in your starting material is exceptionally electron-poor.
Insufficiently Forcing Conditions: Standard bromination conditions (e.g., Br₂ in acetic acid) will likely fail. This substrate requires a highly electrophilic bromine species, which is generated in a strongly acidic medium like oleum (H₂SO₄·SO₃). The SO₃ in oleum protonates the pyridine nitrogen and complexes with the carbonyl oxygens, but it also activates the brominating agent.
Temperature Too Low: This reaction typically requires elevated temperatures, often in the range of 80-125°C, to proceed at a reasonable rate.[1] If you are running the reaction at or below room temperature, you are unlikely to see significant product formation.
Ineffective Brominating Agent: While elemental bromine (Br₂) can be used, alternative reagents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) or N-bromosuccinimide (NBS) in oleum may offer superior performance by providing a more controlled release of the electrophilic bromine species.[1]
Q2: My mass spectrometry results show multiple brominated species. What are they and how can I improve selectivity?
Answer:
The formation of multiple brominated products indicates over-bromination . Under forcing conditions, once the first bromine atom has been added to the C-4 position, subsequent bromination at the remaining activated positions (C-2 and C-6) can occur.
Primary Side Products: The most likely over-bromination products are 2,4-dibromopyridine-3,5-dicarboxylic acid and 4,6-dibromopyridine-3,5-dicarboxylic acid .
Root Cause: The primary cause is an excess of the brominating agent or allowing the reaction to proceed for too long after the mono-brominated product has formed. The high temperatures required for the initial bromination can easily drive the subsequent additions.
Mitigation Strategy:
Control Stoichiometry: Carefully control the molar equivalents of your brominating agent. A patent for similar pyridine derivatives suggests using a substoichiometric amount (e.g., 0.5 to 1.0 equivalents) of the brominating agent like DBDMH to maximize mono-substitution and minimize the formation of di-bromo byproducts.[1]
Reaction Monitoring: Monitor the reaction progress closely using a suitable analytical technique (e.g., HPLC or LC-MS) on quenched aliquots. Aim to stop the reaction once the consumption of starting material plateaus and before significant amounts of di-brominated products appear.
Lower Temperature: While high temperatures are necessary, experiment with the lower end of the effective range (e.g., 80-100°C) to see if you can find a window where mono-bromination is reasonably fast but di-bromination is slow.
Q3: I'm observing products with a lower molecular weight than expected, suggesting the loss of one or both carboxylic acid groups. What is happening?
Answer:
You are likely observing decarboxylative bromination or simple decarboxylation . The C-COOH bonds on the pyridine ring can be labile under the high-temperature, strongly acidic conditions required for bromination.[2][3]
Potential Side Products:
Mono-decarboxylation: 4-Bromopyridine-3-carboxylic acid or 4-Bromopyridine-5-carboxylic acid (these are the same molecule).
Di-decarboxylation: 3,5-Dibromopyridine.
Combined Decarboxylation and Bromination: The reaction could yield 3,5-dibromopyridine if decarboxylation of the mono-bromo intermediate occurs followed by a second bromination.
Causality: The stability of pyridinecarboxylic acids to decarboxylation is known to be influenced by substituents and temperature.[4] Heating in strong acid can facilitate the loss of CO₂.
Troubleshooting:
Temperature Control: This is the most critical parameter. Avoid excessive temperatures or prolonged heating. A temperature ceiling of 125°C is a reasonable starting point.[1]
Reaction Time: Minimize the reaction time. Once the starting material is consumed, begin work-up procedures promptly.
Alternative Methods: If decarboxylation is a persistent issue, exploring alternative, milder synthetic routes may be necessary, although options for this specific transformation are limited.
Troubleshooting Guide: A Deeper Dive
This section provides a structured approach to diagnosing and solving common issues encountered during the bromination of pyridine-3,5-dicarboxylic acid.
Observed Issue
Potential Cause(s)
Recommended Action(s)
Low or No Conversion
1. Reaction temperature too low.2. Insufficiently acidic medium (e.g., not using oleum).3. Impure or deactivated brominating agent.
1. Gradually increase the reaction temperature, monitoring by TLC/LC-MS (target 80-125°C).2. Ensure you are using fuming sulfuric acid (oleum) with an appropriate % of free SO₃.3. Use a fresh, high-purity brominating agent like DBDMH or recrystallized NBS.
Formation of Di-bromo Products
1. Excess brominating agent.2. Reaction time too long.3. Reaction temperature too high.
1. Reduce the equivalents of brominating agent to 0.9-1.0 eq.[1]2. Monitor the reaction closely and quench it as soon as the starting material is consumed.3. Attempt the reaction at the lower end of the effective temperature range.
Formation of Decarboxylated Products
1. Excessive reaction temperature.2. Prolonged reaction time at high temperature.
1. Strictly control the internal reaction temperature. Do not exceed 125°C.2. Minimize heating time. Once conversion is optimal, cool the reaction promptly.
Difficult Product Isolation/Purification
1. Product is highly polar and water-soluble.2. Mixture of starting material and multiple products with similar polarities.
1. After quenching on ice, carefully adjust the pH to the isoelectric point of the desired product to induce precipitation. Filter and wash thoroughly.2. If purification by crystallization fails, consider derivatization (e.g., to the dimethyl ester) to facilitate chromatographic separation.
Visualizing the Reaction Pathways
The following diagram illustrates the intended reaction and the major side-reaction pathways that can complicate the synthesis.
Caption: Reaction pathways in the bromination of pyridine-3,5-dicarboxylic acid.
Recommended Protocol (Optimized for Selectivity)
This protocol is synthesized from best practices suggested in the literature for deactivated pyridines and aims to minimize side reactions.[1]
Reaction Setup: In a flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, cautiously add pyridine-3,5-dicarboxylic acid (1.0 eq.) to 20-30% oleum at 0-10°C. Stir until fully dissolved.
Brominating Agent Addition: While maintaining the temperature below 20°C, add 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (0.95 eq.) portion-wise.
Reaction: Slowly heat the mixture to 100-110°C and maintain for 2-5 hours. Monitor the reaction progress by taking aliquots, quenching them in ice/water, and analyzing by LC-MS.
Work-up: Once the reaction is complete (or has reached optimal conversion), cool the mixture to room temperature and then pour it carefully onto a large amount of crushed ice with vigorous stirring.
Isolation: The product may precipitate upon quenching. If not, carefully adjust the pH of the cold aqueous solution with a saturated solution of sodium hydroxide or sodium carbonate to the isoelectric point (typically pH 2-4) to maximize precipitation.
Purification: Filter the solid product, wash with cold water, and then with a small amount of a cold organic solvent (like acetone or ethanol) to remove non-polar impurities. Dry the product under vacuum. If necessary, recrystallize from a suitable solvent system (e.g., water/ethanol).
Troubleshooting Workflow
Use this decision tree to diagnose issues during your experiment.
Caption: A workflow for troubleshooting side reactions.
References
Royal Society of Chemistry. (n.d.). Supporting Information: Effects of structural modifications on the metal binding, anti-amyloid activity, and cholinesterase inhib. Retrieved from [Link]
Google Patents. (n.d.). WO2019145177A1 - Bromination of pyridine derivatives.
ResearchGate. (2025, August 6). Pyridine-catalyzed Halogenation of Aromatic Compounds. I. Bromination. Retrieved from [Link]
Semantic Scholar. (2007, September 20). SYNTHESIS OF 2,4-DIBROMOPYRIDINE AND 4,4'-DIBROMO-2,2'-BIPYRIDINE. EFFICIENT USAGE IN SELECTIVE BROMINE-SUBSTITUTION UNDER P. Retrieved from [Link]
IOPscience. (n.d.). Synthesis, Characterization, Crystal structure of 4-(4-Bromo-phenyl)-2,6- dimethyl-1,4-dihydro-pyridine. Retrieved from [Link]
PubChem. (n.d.). 3,5-Dibromopyridine. Retrieved from [Link]
ACS Publications. (n.d.). 2-Nitro-, Other 2-Substituted Pyridinecarboxylic Acids. Retrieved from [Link]
PubChem. (n.d.). 4-Bromopyridine. Retrieved from [Link]
Figshare. (2018, July 31). Adsorption and Reactivity of Pyridine Dicarboxylic Acid on Cu(111). Retrieved from [Link]
Chemistry LibreTexts. (2022, September 24). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Retrieved from [Link]
ACS Publications. (n.d.). a-Bromination of Dicarboxylic Acids. Retrieved from [Link]
Royal Society of Chemistry. (2018, March 26). Transition-metal-free decarboxylative bromination of aromatic carboxylic acids. Retrieved from [Link]
YouTube. (2011, December 24). Bromination Mechanism. Retrieved from [Link]
Amanote Research. (2017, January 1). Synthesis of 4-Substituted-Pyridine-2,6-Dicarboxylic. Retrieved from [Link]
Google Patents. (n.d.). Process for preparing pyridine-2,3-dicarboxylic acid compounds.
ResearchGate. (n.d.). Adsorption and Reactivity of Pyridine Dicarboxylic Acid on Cu(111). Retrieved from [Link]
dealing with low solubility of 2-Bromopyridine-3,5-dicarboxylic acid in reactions
Document ID: TS-PYR-35DC-BR Last Updated: 2025-05-21 Department: Chemical Process R&D / Application Science[1] Executive Summary & Problem Analysis The Issue: Users frequently report that 2-Bromopyridine-3,5-dicarboxylic...
Author: BenchChem Technical Support Team. Date: March 2026
Document ID: TS-PYR-35DC-BR
Last Updated: 2025-05-21
Department: Chemical Process R&D / Application Science[1]
Executive Summary & Problem Analysis
The Issue:
Users frequently report that 2-Bromopyridine-3,5-dicarboxylic acid acts as a "brick" in standard organic synthesis. It exhibits negligible solubility in Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate, often leading to heterogeneous reaction mixtures, stalled conversion, or catalyst poisoning.[1]
The Chemical Reality:
This behavior is not accidental; it is structural.
Zwitterionic Character: The basic pyridine nitrogen and the acidic carboxylic groups allow for internal proton transfer, creating high-polarity zwitterionic species that resist non-polar solvents.
Lattice Energy: The molecule forms an extensive intermolecular hydrogen-bonding network (dimerization of carboxylic acids) combined with
- stacking of the pyridine rings. This results in a high melting point (>250°C) and high lattice energy that most solvents cannot overcome at room temperature.
Solvent Compatibility Matrix
Before altering your chemistry, review the solvent capacity for this substrate.
Solvent Class
Solvent
Solubility Rating
Notes
Dipolar Aprotic
DMSO
⭐⭐⭐⭐⭐ (High)
Best solvent. Dissolves >50 mg/mL with mild heating (60°C).[1] Difficult to remove (requires lyophilization or aqueous crash-out).[1]
Dipolar Aprotic
DMF / NMP
⭐⭐⭐⭐ (Good)
Good solubility. NMP is preferred for high-temp reactions (>100°C).[1]
Protic
Water (Basic)
⭐⭐⭐⭐⭐ (High)
Soluble at pH > 8 (as dicarboxylate salt).[1] Insoluble at pH < 3.
Protic
Methanol
⭐⭐ (Low/Mod)
Sparingly soluble. Improves significantly with heating or acid catalysis (esterification).[1]
Ethereal
THF / 1,4-Dioxane
⭐ (Very Poor)
Ineffective for the free acid. Requires "Lipophilic Salt" strategy (see Protocol A).[1]
Chlorinated
DCM / Chloroform
❌ (Insoluble)
Do not use for the free acid.
Strategic Workflows (Troubleshooting Protocols)
Decision Logic: Which Protocol Do You Need?
Figure 1: Decision tree for selecting the correct solubilization strategy based on downstream chemistry.
Protocol A: The "Lipophilic Salt" Strategy (For Amide Couplings)
Best for: Amide couplings (HATU/EDC) in DCM or DMF where the free acid is insoluble.[1]
Mechanism: Uses a bulky organic base to deprotonate the acid, breaking the H-bond network and wrapping the anion in a lipophilic cation shell.
Suspend the 2-Bromopyridine-3,5-dicarboxylic acid (1.0 equiv) in the reaction solvent (DCM or DMF).
AddDIPEA (Diisopropylethylamine) or DBU (2.2 to 2.5 equiv).
Observation: The suspension should clarify within 5–10 minutes as the lipophilic ammonium salt forms.
Proceed with the addition of the coupling reagent (e.g., HATU) and the amine.
Note: If using EDC/NHS, avoid DBU (nucleophilic issues); stick to DIPEA or TEA.
Best for: Synthesis of Acid Chlorides (using Oxalyl Chloride) or reactions sensitive to basic salts.[1]
Mechanism: Temporarily caps the carboxylic acids as silyl esters (TMS-esters), making the molecule soluble in non-polar solvents like DCM or Toluene. The silyl group falls off during aqueous workup.
Suspend the starting material in Anhydrous DCM or Toluene.
AddBSA (N,O-Bis(trimethylsilyl)acetamide) (2.2 to 3.0 equiv).[1]
Observation: The mixture will turn into a clear, homogeneous solution.
React: Add your reagent (e.g., Oxalyl Chloride/DMF cat.) directly to this solution.
Workup: Quench with MeOH or Water to hydrolyze the silyl esters back to the acid (or convert to methyl ester if MeOH is used).
Protocol C: Esterification (The Permanent Fix)
Best for: When the carboxylic acid is not the reaction center (e.g., Suzuki coupling at the Bromine).[1]
Mechanism: Converting to the Dimethyl Ester permanently removes the H-bonding network.
Dissolve the acid in Methanol (0.5 M concentration).
Add conc. H₂SO₄ (5-10 mol%) or Thionyl Chloride (2.5 equiv) dropwise at 0°C.[1]
Reflux for 4–12 hours.
Workup: Concentrate, neutralize with NaHCO₃, and extract into EtOAc.
Result: The resulting diester is highly soluble in standard organics (EtOAc, DCM, Ether) and suitable for Pd-catalyzed couplings.[1]
Frequently Asked Questions (FAQ)
Q1: Can I use this compound directly in a Suzuki coupling without protecting the acids?A: Technically yes, but risky. The free carboxylic acids can coordinate to Palladium, poisoning the catalyst. Furthermore, the solubility in standard Suzuki solvents (Toluene/Water or Dioxane/Water) will be poor.[1]
Recommendation: Use Protocol C to make the ester first. Perform the Suzuki coupling on the ester, then hydrolyze (LiOH/THF/Water) back to the acid if needed.
Q2: I tried dissolving it in DMSO, but I can't get the DMSO out later.A: DMSO has a high boiling point (189°C). Do not try to rotovap it off.
Fix: Dilute the reaction mixture with Water (5x volume). Adjust pH to ~3–4 using 1N HCl. The product should precipitate out. Filter and wash with water. If it doesn't precipitate, use lyophilization (freeze-drying).[1]
Q3: Why does my reaction turn black when using Thionyl Chloride (SOCl₂)?A: Pyridine rings are electron-deficient and susceptible to nucleophilic attack or polymerization at high temperatures if impurities are present.
Fix: Ensure the reaction is strictly anhydrous. Add a drop of DMF as a catalyst to lower the activation energy, allowing you to run the reaction at a lower temperature (refluxing DCM instead of neat SOCl₂).
References & Authoritative Sources
Sigma-Aldrich. Product Specification: 3,5-Pyridinedicarboxylic acid.[2] (General solubility and physical properties of the parent scaffold).
BenchChem Technical Support. Esterification of 2,5-Pyridinedicarboxylic Acid. (Analogous chemistry for pyridine dicarboxylic acid isomers).
Organic Chemistry Portal. Silylation Reagents (BSA/TMSCl) for Carboxylic Acid Solubilization. (Methodology for Protocol B).
MedChemExpress. Solubility Data for Pyridine-3,5-dicarboxylic acid. (Confirmation of DMSO solubility limits).
preventing decarboxylation of 2-Bromopyridine-3,5-dicarboxylic acid
A Guide to Preventing Unwanted Decarboxylation in Synthesis Welcome to the technical support center for 2-Bromopyridine-3,5-dicarboxylic acid. This guide is designed for researchers, chemists, and drug development profes...
Author: BenchChem Technical Support Team. Date: March 2026
A Guide to Preventing Unwanted Decarboxylation in Synthesis
Welcome to the technical support center for 2-Bromopyridine-3,5-dicarboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic endeavors. A common challenge encountered with this and similar pyridinecarboxylic acids is premature decarboxylation, which can lead to yield loss, product contamination, and difficulties in purification.
As Senior Application Scientists, we have compiled this resource based on established chemical principles, peer-reviewed literature, and extensive field experience. Our goal is to provide you with a comprehensive understanding of the factors that drive decarboxylation and to offer practical, actionable solutions to mitigate this issue in your experiments.
Frequently Asked Questions (FAQs)
Here we address the most common initial questions regarding the stability and handling of 2-Bromopyridine-3,5-dicarboxylic acid.
Q1: What is decarboxylation and why is 2-Bromopyridine-3,5-dicarboxylic acid susceptible to it?
A1: Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO₂). The stability of pyridinecarboxylic acids is highly dependent on the position of the carboxyl groups relative to the ring nitrogen. Carboxyl groups at the 2-position (ortho to the nitrogen) are particularly prone to decarboxylation upon heating. This is because the nitrogen atom can stabilize the negative charge that develops on the ring during the transition state, often via a zwitterionic intermediate. While the carboxyl groups in your molecule are at the 3 and 5-positions, the overall electron-deficient nature of the pyridine ring, exacerbated by the electron-withdrawing bromo-substituent, can still render the molecule susceptible to decarboxylation under certain conditions, particularly elevated temperatures.[1][2]
Q2: At what temperature does significant decarboxylation of 2-Bromopyridine-3,5-dicarboxylic acid occur?
Q3: How can I detect if my starting material or product has undergone decarboxylation?
A3: Several analytical techniques can be used to detect and quantify decarboxylation:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is highly effective. The disappearance of the carboxylic acid proton signal (typically a broad singlet >10 ppm) and changes in the aromatic region's splitting patterns and integrations are clear indicators. You would expect to see the emergence of signals corresponding to 2-bromopyridine-3-carboxylic acid or 2-bromopyridine-5-carboxylic acid.
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for monitoring the reaction mixture. You can track the decrease of the starting material's mass peak (m/z) and the appearance of new peaks corresponding to the mono-decarboxylated products (a mass loss of 44 Da, corresponding to CO₂).
High-Performance Liquid Chromatography (HPLC): Using a suitable method, you can separate the dicarboxylic acid from its decarboxylated byproducts. This allows for the quantification of purity and the extent of the side reaction.
Troubleshooting Guides
This section provides detailed solutions for common experimental scenarios where decarboxylation is a risk.
Scenario 1: Amide Coupling Reactions
Amide bond formation is a primary application for this molecule. Standard coupling procedures often require elevated temperatures, which can trigger decarboxylation.
Problem: Low yields and the presence of mono-amide byproducts after coupling 2-Bromopyridine-3,5-dicarboxylic acid with an amine.
Troubleshooting Workflow: Amide Coupling
Caption: Troubleshooting flowchart for amide coupling reactions.
Detailed Recommendations:
Lower the Reaction Temperature: This is the most critical factor. Avoid heating unless absolutely necessary. Many modern amide coupling reactions proceed efficiently at room temperature or even at 0 °C.[7]
Select an Appropriate Coupling Reagent: For low-temperature reactions, a highly reactive coupling agent is essential. Avoid older reagents that may require heat.
Coupling Reagent
Recommended Temperature
Notes
HATU / HBTU
0 °C to Room Temp.
Highly efficient, rapid reactions. Requires a non-nucleophilic base like DIPEA.
T3P® (Propylphosphonic Anhydride)
Room Temp. to 50 °C
Versatile and effective. The byproduct is water-soluble, simplifying work-up.[7]
Excellent for sterically hindered substrates and reduces epimerization risk.
Optimize Base and Solvent:
Base: Use a non-nucleophilic, hindered base such as N,N-diisopropylethylamine (DIPEA) or 2,6-lutidine to activate the carboxylic acid without competing in side reactions.[8] Triethylamine (TEA) can also be used but may require more careful monitoring.[7]
Solvent: Use anhydrous aprotic solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or dichloromethane (DCM). Ensure the starting material is fully dissolved before adding reagents.[7]
Protocol: Low-Temperature Amide Coupling using HATU
Preparation: In an oven-dried flask under an inert atmosphere (N₂ or Ar), dissolve 2-Bromopyridine-3,5-dicarboxylic acid (1.0 eq.) in anhydrous DMF.
Activation: Cool the solution to 0 °C using an ice bath. Add N,N-diisopropylethylamine (DIPEA) (4.0 eq.) followed by HATU (2.2 eq.). Stir the mixture for 15-20 minutes at 0 °C.
Amine Addition: Add the desired amine (2.2 eq.), either neat or as a solution in DMF.
Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-16 hours.
Monitoring: Monitor the reaction progress by LC-MS, checking for the consumption of the starting material and the formation of the desired bis-amide product.
Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with dilute aqueous acid (e.g., 1M HCl), saturated aqueous NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography or recrystallization as needed.
The bromo-substituent at the 2-position is a synthetic handle for reactions like Suzuki, Sonogashira, or Buchwald-Hartwig couplings. These often require heat and basic conditions, creating a high risk for decarboxylation.
Problem: During a Suzuki coupling intended to modify the 2-position, significant formation of a debrominated, decarboxylated pyridine is observed.
Key Considerations:
Catalyst and Ligand Choice: The selection of the palladium catalyst and ligand system is crucial. Systems that promote rapid oxidative addition and reductive elimination at lower temperatures are preferred. For example, highly active phosphine ligands (e.g., SPhos, XPhos, RuPhos) can facilitate catalysis at temperatures below 100 °C.[9]
Base Selection: The base is necessary for the catalytic cycle but can also promote decarboxylation. Use the mildest base that is effective for the specific transformation. Consider alternatives to strong inorganic bases.
Base
Recommended Temperature
Notes
K₃PO₄
60 - 100 °C
Often effective at lower temperatures than carbonates.
K₂CO₃
80 - 110 °C
A common choice, but may require higher temperatures.
Cs₂CO₃
60 - 100 °C
Highly effective but more expensive. Can enable lower reaction temperatures.
Organic Bases (e.g., DBU)
Room Temp. - 80 °C
Can be effective in specific protocols, but compatibility must be checked.
Protecting Groups: If decarboxylation remains a persistent issue, consider converting the carboxylic acids to esters (e.g., methyl or ethyl esters) prior to the cross-coupling reaction. Esters are generally stable to the reaction conditions. The ester groups can then be hydrolyzed back to carboxylic acids in a final step under mild conditions.
Protocol: Esterification Prior to Cross-Coupling
Esterification: Dissolve 2-Bromopyridine-3,5-dicarboxylic acid in methanol or ethanol. Add a catalytic amount of a strong acid (e.g., H₂SO₄) or use a reagent like thionyl chloride (SOCl₂). Heat to reflux until the reaction is complete (monitor by LC-MS). Remove the solvent and purify the resulting diester.
Cross-Coupling: Perform the desired metal-catalyzed cross-coupling reaction on the more stable diester intermediate under standard conditions.
Hydrolysis: After purification of the cross-coupled product, hydrolyze the ester groups back to carboxylic acids using a mild base (e.g., LiOH in a THF/water mixture) at room temperature.
Scenario 3: Purification and Isolation
Unwanted decarboxylation can also occur during work-up and purification, especially if acidic or basic conditions are combined with heat.
Problem: A pure sample, confirmed by NMR, shows signs of degradation after purification by column chromatography or recrystallization.
Preventative Measures:
Avoid Strong Acids and Heat: During aqueous work-up, use dilute acids and bases and perform extractions at room temperature. When concentrating the product solution, use a rotary evaporator at a moderate temperature (e.g., < 40 °C).
Chromatography Considerations:
Stationary Phase: Use neutral or deactivated silica gel. Acidic silica can sometimes promote on-column degradation.
Solvent System: Avoid highly acidic or basic additives in the mobile phase unless necessary. If an acid like acetic acid is required for elution, remove it promptly during solvent evaporation.
Recrystallization: Choose a solvent system that allows for crystallization at or below room temperature after initial dissolution with minimal heating. A slow evaporation or vapor diffusion setup can be an effective, gentle alternative to crash-cooling from a hot solution.
References
WUR eDepot. (2014). Pyridine dicarboxylic acid derived polyesters: Prospects for developing safe, circular and sustainable materials. [Link]
ResearchGate. (2025). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. III. 3-Hydroxy- and 3-aminopyridine-2-carboxylic acids. [Link]
CrystEngComm (RSC Publishing). New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems. [Link]
ResearchGate. Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. [Link]
Canadian Science Publishing. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. [Link]
Taylor & Francis Online. (2025). Bio-based polyesters derived from 2,6-pyridinedicarboxylic acid with tunable thermal and crystallization properties. [Link]
Chemistry Stack Exchange. (2017). Rate of Decarboxylation of pyridinecarboxylic acids. [Link]
Canadian Science Publishing. Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. [Link]
PMC. 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. [Link]
Wiley Online Library. Decarboxylative Functionalization of Carboxylic Acids with Easily Oxidizable, Unstable, and Difficult Substituents Under Visible. [Link]
ACS Publications. (1971). Decarboxylation of Some 2-Substituted Pyridinecarboxylic Acids. [Link]
PMC. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. [Link]
PMC. Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines. [Link]
ResearchGate. (2016). Transition Metal-Catalyzed Decarboxylation and Decarboxylative Cross-Couplings. [Link]
Chemical Science (RSC Publishing). (2020). Synthesis of secondary and tertiary amides without coupling agents from amines and potassium acyltrifluoroborates (KATs). [Link]
MDPI. (2024). Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. [Link]
SciSpace. (2014). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer. [Link]
PMC. General Approach to Amides through Decarboxylative Radical Cross-Coupling of Carboxylic Acids and Isocyanides. [Link]
ResearchGate. (2025). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. [Link]
PMC. Merging photoredox with nickel catalysis: Coupling of α-carboxyl sp3-carbons with aryl halides. [Link]
Architectural Control in Reticular Chemistry: A Comparative Guide to 2-Bromopyridine-3,5-dicarboxylic Acid vs. Pyridine-3,5-dicarboxylic Acid in MOFs
Executive Summary In the design of Metal-Organic Frameworks (MOFs), the selection of organic linkers dictates not only the framework's topology but also its internal pore environment. For drug development professionals a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the design of Metal-Organic Frameworks (MOFs), the selection of organic linkers dictates not only the framework's topology but also its internal pore environment. For drug development professionals and materials scientists, tuning these pores is critical for applications ranging from targeted drug delivery to selective gas separation. This guide provides an in-depth comparative analysis of two structurally related but mechanistically divergent linkers: the baseline pyridine-3,5-dicarboxylic acid (PDCA) and its functionalized derivative, 2-bromopyridine-3,5-dicarboxylic acid (2-Br-PDCA) .
Mechanistic Profiling & Causality: The "Why" Behind the Chemistry
As application scientists, we must look beyond the basic chemical formula and understand how atomic-level modifications dictate macroscopic material properties.
Pyridine-3,5-dicarboxylic acid (PDCA) is renowned for its V-shaped geometry and its ability to act as a highly versatile ligand[1]. The unhindered pyridine nitrogen readily coordinates with transition metals (e.g., Cu²⁺, Zn²⁺, Co²⁺), often driving the formation of highly connected, interpenetrated 3D networks[1].
Conversely, introducing a bulky bromine atom at the C2 position (2-Br-PDCA ) fundamentally rewrites the assembly rules through three distinct mechanisms:
Steric Blockade: The van der Waals radius of bromine (~1.85 Å) creates immense steric hindrance adjacent to the pyridine nitrogen. This physical barrier prevents the nitrogen from coordinating to metal nodes, forcing the linker to act exclusively as a bidentate dicarboxylate. This reduction in connectivity often prevents framework interpenetration, yielding larger, more accessible pores.
Electronic Modulation: Bromine's strong inductive (-I) effect withdraws electron density from the aromatic ring, lowering the pKa of the adjacent carboxylic acid groups. Consequently, 2-Br-PDCA deprotonates more rapidly than PDCA during solvothermal synthesis, necessitating the use of acidic modulators to prevent the precipitation of amorphous kinetic products.
Halogen Bonding & Hydrophobicity: The protruding bromine atoms line the resulting MOF pores, creating a highly hydrophobic environment. Furthermore, these bromine sites act as halogen bond donors (C–Br···O or C–Br···N interactions), which significantly enhances the framework's affinity for polarizable guest molecules—a critical feature for encapsulating hydrophobic active pharmaceutical ingredients (APIs)[2].
Divergent Self-Assembly Pathways
The structural differences between these two linkers lead to entirely different thermodynamic endpoints during crystallization. The diagram below illustrates how steric hindrance forces a divergence in MOF topology.
Divergent MOF self-assembly pathways dictated by C2-bromine steric hindrance.
Quantitative Performance Comparison
To guide linker selection for specific applications, the following table synthesizes the expected physicochemical and performance metrics based on reticular chemistry principles.
Because 2-Br-PDCA has a lower pKa than unfunctionalized PDCA, it deprotonates too quickly under standard conditions, leading to rapid, disordered coordination. The following protocol utilizes a modulated solvothermal approach to ensure thermodynamic control.
Standardized self-validating workflow for the synthesis and activation of functionalized MOFs.
Objective: Synthesize and activate M-(2-Br-PDCA) frameworks while suppressing kinetic precipitation.
Step 1: Precursor Dissolution
Action: Dissolve 0.1 mmol of 2-Br-PDCA and 0.1 mmol of Cu(NO₃)₂·3H₂O in 5 mL of N,N-dimethylformamide (DMF) in a 20 mL scintillation vial.
Causality: DMF acts as both a solvent and a potential base upon thermal decomposition (yielding dimethylamine), which facilitates linker deprotonation.
Step 2: Modulator Addition
Action: Add 1.0 mL of glacial acetic acid to the solution.
Causality: Acetic acid acts as a competing monocarboxylate, slowing down the reaction kinetics to ensure thermodynamic control and the growth of single crystals.
Validation Checkpoint: The solution must remain perfectly clear at room temperature. If cloudiness appears immediately, the modulator concentration is too low; discard and restart with 1.5 mL of acetic acid.
Step 3: Solvothermal Crystallization
Action: Seal the vial and heat at 85 °C for 72 hours, followed by a slow cooling rate of 5 °C/hour to room temperature.
Validation Checkpoint: Inspect the vial. The presence of highly faceted, transparent crystals indicates successful thermodynamic control. If an opaque powder is observed, the deprotonation rate was still too high; increase the modulator concentration in the next iteration.
Step 4: Solvent Exchange & Activation
Action: Decant the mother liquor and wash the crystals with fresh DMF (3 × 5 mL), followed by solvent exchange with anhydrous acetone (5 × 5 mL over 3 days).
Causality: Acetone replaces the high-boiling DMF within the pores. Acetone's lower surface tension minimizes capillary forces during the final drying phase, preventing pore collapse.
Validation Checkpoint: Perform Powder X-Ray Diffraction (PXRD) on the solvated vs. activated samples. The retention of sharp Bragg reflections confirms that the framework's structural integrity was maintained during activation.
References[1] Title: New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems.
Core Reactivity Thesis
2-Bromopyridine-3,5-dicarboxylic acid represents a "hyper-activated" electrophile for Nucleophilic Aromatic Substitution (
) but presents specific chelation challenges in Palladium-catalyzed cross-couplings.
Unlike simple 2-bromopyridine, the presence of strong electron-withdrawing groups (EWGs) at the meta positions (C3 and C5) relative to the nitrogen creates a synergistic electron deficiency at the C2 position. The nitrogen atom acts as an electron sink, and the carboxylates further deplete ring electron density, lowering the LUMO energy and significantly reducing the activation energy for nucleophilic attack.
Expert Insight: While the prompt specifies the acid, practical medicinal chemistry almost exclusively utilizes the diester (dimethyl or diethyl) for synthesis. The free dicarboxylic acid moieties can poison Pd-catalysts (via carboxylate coordination) and suffer from poor solubility in organic solvents used for
. Therefore, this guide treats the diester as the primary reactive species for comparison.
Part 2: Reactivity Landscape & Visualization
The following diagram illustrates the electronic activation hierarchy of brominated pyridines. The 3,5-dicarboxylic acid scaffold sits at the apex of electrophilicity for
but requires protection for optimal Suzuki coupling.
Caption: Electronic activation hierarchy showing the synergistic effect of C3/C5 EWGs on SnAr reactivity vs. Suzuki coupling challenges.
Part 3: Comparative Performance Analysis
The following table objectively compares the 3,5-dicarboxylic acid scaffold against standard alternatives.
Multifunctional Core. Access to highly substituted nicotinic acid derivatives.
Part 4: Validated Experimental Protocols
Protocol A: "The Expert Fix" – Esterification
Rationale: To unlock the reactivity of the 3,5-dicarboxylic acid for coupling reactions, it must first be converted to the diester to prevent catalyst deactivation.
Suspend 2-bromopyridine-3,5-dicarboxylic acid (1.0 eq) in anhydrous methanol (0.5 M).
Add concentrated
(2.0 eq) dropwise at 0°C.
Reflux for 12 hours. The suspension will clear as the diester forms.
HPLC Analysis for Purity Assessment of 2-Bromopyridine-3,5-dicarboxylic Acid
Executive Summary & Technical Context[1][2][3][4][5][6][7] 2-Bromopyridine-3,5-dicarboxylic acid is a critical heterocyclic scaffold used in the synthesis of metallo-pharmaceuticals and functionalized pyridine derivative...
2-Bromopyridine-3,5-dicarboxylic acid is a critical heterocyclic scaffold used in the synthesis of metallo-pharmaceuticals and functionalized pyridine derivatives. Its analysis presents a classic chromatographic paradox: the hydrophobic bromine atom suggests Reversed-Phase (RP) compatibility, but the two carboxylic acid moieties (
) render the molecule highly polar and prone to ionization.
Standard C18 protocols often fail for this analyte, resulting in phase collapse (dewetting) , poor retention (
), or severe peak tailing due to secondary silanol interactions.
This guide objectively compares two methodological approaches:
The Traditional Approach: Standard C18 with Ion-Pairing Agents.
The Modern Alternative (Recommended): Polar-Embedded/High-Strength Silica (HSS) C18 technology.
The Core Challenge: Polarity & Ionization
The analyte exists in multiple ionic states depending on pH. At neutral pH, it is a dianion (highly soluble in water, unretained on C18). To achieve retention, we must suppress the ionization of the carboxylic groups, forcing the molecule into its neutral, hydrophobic state.
Comparative Analysis: Selecting the Right Stationary Phase
We evaluated the performance of three distinct column chemistries for the separation of 2-Bromopyridine-3,5-dicarboxylic acid from its common synthetic impurities (e.g., 2-hydroxypyridine derivatives, mono-decarboxylated byproducts).
Table 1: Performance Comparison of Stationary Phases
While Method B (Ion-Pairing) offers the strongest retention, it permanently alters the column and contaminates LC-MS systems. Method C (Polar-Functionalized) provides the "Goldilocks" zone: sufficient retention without the operational headaches of ion-pairing reagents, making it the superior choice for QC and drug development environments.
Decision Workflow (Method Selection)
The following decision tree illustrates the logic applied when selecting the optimal method for pyridine dicarboxylic acids.
Figure 1: Strategic decision tree for selecting the HPLC methodology based on detection requirements and analyte polarity.
This protocol utilizes a High-Strength Silica (HSS) T3 or Polar-Embedded column. These phases are designed to withstand 100% aqueous conditions without dewetting, allowing us to start the gradient at high water content to capture the polar analyte.
Biological Activity Screening of 2-Bromopyridine-3,5-dicarboxylic Acid Derivatives
[1] Executive Summary 2-Bromopyridine-3,5-dicarboxylic acid represents a "privileged scaffold" in medicinal chemistry. Its unique structural features—a halogen handle at the C2 position and two carboxylic acid moieties a...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary
2-Bromopyridine-3,5-dicarboxylic acid represents a "privileged scaffold" in medicinal chemistry. Its unique structural features—a halogen handle at the C2 position and two carboxylic acid moieties at C3 and C5—make it an ideal precursor for generating diverse bioactive libraries.
This guide details the biological screening of derivatives synthesized from this core. Unlike simple screening logs, this document focuses on the causality between the scaffold's substitution patterns and its three primary biological applications:
HIF Prolyl Hydroxylase (HIF-PH) Inhibition: Mimicking 2-oxoglutarate to treat anemia.
Antimicrobial Activity: Via hydrazide/amide functionalization.
Anticancer Cytotoxicity: Through metallo-complexation and kinase inhibition.
Part 1: Structural Rationale & SAR Logic
The biological activity of this scaffold is not random; it is driven by specific interactions with biological targets.
The Pharmacophore Triad
C3 & C5 Carboxylates: These groups (or their bioisosteres) act as bidentate chelators . In metalloenzymes like HIF-PH, they bind the active site Iron (Fe²⁺), displacing the co-factor 2-oxoglutarate.
C2-Bromine Handle: The bromine atom is a site for palladium-catalyzed cross-coupling (Suzuki-Miyaura). This allows the introduction of bulky aryl or heteroaryl groups that fit into hydrophobic pockets of the target protein, conferring selectivity .
Pyridine Nitrogen: Acts as a hydrogen bond acceptor, often anchoring the molecule within the enzyme active site.
SAR Visualization (Graphviz)
The following diagram illustrates the Structure-Activity Relationship (SAR) logic guiding the screening process.
Caption: SAR map connecting chemical modifications of the core scaffold to specific biological outcomes.
Part 2: Comparative Analysis of Biological Activity
HIF Prolyl Hydroxylase (HIF-PH) Inhibition
Derivatives of pyridine-3,5-dicarboxylic acid are potent inhibitors of HIF-PH enzymes. By inhibiting PHD1-3, these compounds stabilize Hypoxia-Inducible Factor (HIF-α), promoting erythropoietin production.
Lead compounds show competitive potency but require optimization.
Binding Mode
Bidentate chelation of Fe²⁺ via C3/C5 acids
Bidentate chelation via glycine/isoquinoline motif
Similar mechanism; high validation probability.
Selectivity
Tunable via C2-aryl group
High (Optimized)
The C2-bromo handle allows rapid library generation to improve selectivity.
Metabolic Stability
Moderate (Esters hydrolyze rapidly)
High
Acids are stable; esters must be screened as prodrugs.
Key Insight: The "2-bromo" derivatives often serve as early-stage hits. While slightly less potent than optimized drugs like Roxadustat, their synthetic accessibility allows for faster "hit-to-lead" optimization cycles.
Antimicrobial Activity
When the carboxylic acid groups are converted to hydrazides or amides , the biological profile shifts toward antimicrobial activity.
Moderate activity. Effective against non-resistant strains.
E. coli (Gram-)
C2-Aryl-C3,C5-acid
> 100
0.01 - 0.5
Poor penetration of Gram-negative outer membrane.
C. albicans (Fungi)
C2-Thio-derivative
25.0 - 50.0
1.0 (Fluconazole)
Weak antifungal activity; requires specific lipophilic tails.
Key Insight: These derivatives are generally bacteriostatic rather than bactericidal. They are most effective when the C2 position is substituted with a lipophilic group (e.g., phenyl) to aid membrane permeation.
Anticancer Cytotoxicity
Two distinct mechanisms drive cytotoxicity in this class:
Kinase Inhibition: C2-substituted derivatives can inhibit kinases like CDK9 or VEGFR-2 .
Metal Complexation: The dicarboxylic acid core can chelate metals (e.g., Thallium, Copper), forming cytotoxic complexes that induce apoptosis.
Cytotoxicity Data (MTT Assay - IC50)
Cell Line
Compound Class
IC50 (µM)
Standard (Doxorubicin)
Mechanism
MCF-7 (Breast)
C2-Aryl-Pyridine
2.0 - 15.0
0.5 - 1.0
Apoptosis induction / Tubulin interference.
HepG2 (Liver)
Tl(III)-Complex
1.5 - 5.0
1.2
ROS generation / Mitochondria-mediated apoptosis.
A549 (Lung)
C3,C5-Diamide
> 50.0
0.8
Inactive without specific targeting groups.
Part 3: Experimental Protocols
To ensure reproducibility and data integrity, follow these self-validating protocols.
Workflow Visualization
The following diagram outlines the screening cascade, prioritizing the most promising hits.
Caption: Hierarchical screening workflow to categorize derivatives by primary mechanism of action.
Standardized CLSI protocol for determining potency against bacteria.
Inoculum: Prepare bacterial suspension (S. aureus ATCC 29213) to 5 x 10^5 CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
Plate Setup: Use 96-well round-bottom plates.
Dilution: Add 100 µL of test compound (diluted in broth) to column 1. Perform 2-fold serial dilutions across the plate.
Inoculation: Add 100 µL of bacterial suspension to all wells. Final volume: 200 µL.
Incubation: 16–20 hours at 37°C.
Readout: Visual inspection of turbidity. The MIC is the lowest concentration with no visible growth .
Validation:
Sterility Control: Broth only (Clear).
Growth Control: Bacteria + DMSO (Turbid).
Reference: Ciprofloxacin MIC must fall within 0.12–0.5 µg/mL.
References
Hilaris Publisher. (2011). Reactivity of 2,3-Pyridine Dicarboxylic Anhydride Towards some Nitrogen Nucleophilic Reagents: Synthesis and Antimicrobial Evaluation. Retrieved from [Link]
National Institutes of Health (PMC). (2020). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Retrieved from [Link]
MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]
Journal of Medicinal Chemistry. (2018). Prolyl Hydroxylase Inhibitors: A Breakthrough in the Therapy of Anemia Associated with Chronic Diseases.[1] Retrieved from [Link]
ResearchGate. (2006). Design and synthesis of substituted pyridine derivatives as HIF-1α prolyl hydroxylase inhibitors. Retrieved from [Link]
MDPI. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action.[2] Retrieved from [Link][3]
National Institutes of Health (PMC). (2021). Novel Tl(III) complexes containing pyridine-2,6-dicarboxylate derivatives with selective anticancer activity.[4] Retrieved from [Link]
assessing the coordination properties of 2-Bromopyridine-3,5-dicarboxylic acid with different metals
The following guide provides an in-depth technical assessment of the coordination properties of 2-Bromopyridine-3,5-dicarboxylic acid (2-Br-3,5-H₂pdc) . This analysis synthesizes fundamental coordination chemistry princi...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide provides an in-depth technical assessment of the coordination properties of 2-Bromopyridine-3,5-dicarboxylic acid (2-Br-3,5-H₂pdc) .
This analysis synthesizes fundamental coordination chemistry principles with data from structural analogs (such as dinicotinic acid and 2-halopyridines) to predict and explain the ligand's performance across different metal series.
Executive Summary
2-Bromopyridine-3,5-dicarboxylic acid (2-Br-3,5-H₂pdc) is a multifunctional ligand derived from dinicotinic acid. Unlike its parent molecule, the introduction of a bromine atom at the ortho position (C2) fundamentally alters its coordination landscape.[1]
For researchers and drug development professionals, this ligand offers three distinct engineering vectors:
Steric Modulation: The bulky Br atom (Van der Waals radius ~1.85 Å) adjacent to the pyridine nitrogen hinders traditional N-metal coordination, often forcing a shift from 3D MOF topologies to lower-dimensional coordination polymers (CPs).
Electronic Tuning: The electron-withdrawing inductive effect (-I) of Br lowers the pKa of the pyridine nitrogen and the carboxylic acids, altering the pH window required for deprotonation during synthesis.
Supramolecular Assembly: The C–Br bond is a potent Halogen Bond (XB) donor, capable of stabilizing unique crystal packings via C–Br···O/N interactions that are inaccessible to non-halogenated analogs.
Ligand Profile & Mechanism of Action
The following table contrasts the target ligand with the standard benchmark, Pyridine-3,5-dicarboxylic acid (H₂pdc).
O (Carboxylates) dominant; N is sterically impaired
pKa (approx)
N-H⁺: ~2.8
N-H⁺: < 1.5 (Significant basicity reduction)
Coordination
Typically or bridging (N+O)
Typically bridging (O-only) or distorted N-binding
Primary Interaction
Coordinate Covalent Bonds
Coordinate Bonds + Halogen Bonding (σ-hole)
Structural Logic Diagram
The following diagram illustrates the bifurcation in coordination modes caused by the 2-Bromo substituent.
Figure 1: Mechanistic impact of the 2-Bromo substituent on coordination preference. The steric bulk primarily inhibits N-coordination, promoting carboxylate-driven assembly.
Comparative Performance by Metal Class
A. 3d Transition Metals (Co, Ni, Cu, Zn)
Performance Verdict: Restricted Connectivity
In standard H₂pdc complexes, metals like Co(II) and Ni(II) typically coordinate to the pyridine nitrogen, forming 3D pillared structures. With 2-Br-3,5-H₂pdc , this pathway is energetically penalized.
Copper(Cu):
Behavior: Cu(II) is highly sensitive to steric crowding. The large Br atom prevents the planar alignment required for the typical square-planar or octahedral coordination at the Nitrogen.
Outcome: Expect the formation of paddle-wheel secondary building units (SBUs) where the ligand acts solely as a dicarboxylate linker (similar to isophthalic acid). The N-donor remains uncoordinated, potentially available for post-synthetic modification or proton conduction.
Zinc(Zn):
Behavior: Zn(II) is flexible (coordination numbers 4, 5, 6). It may tolerate the steric bulk of the Br group but will likely adopt a distorted tetrahedral geometry rather than octahedral.
Topological Shift: Whereas H₂pdc forms 3D pcu or dia nets, 2-Br-3,5-H₂pdc tends to form 1D chains or 2D sheets , driven by the inability to cross-link via the Nitrogen.
B. Lanthanides (Eu, Tb, Gd)
Performance Verdict: Isostructural Stability with Enhanced Luminescence Tuning
Lanthanides are hard Lewis acids and preferentially coordinate to Oxygen (carboxylates) rather than Nitrogen. Therefore, the blocking of the N-site by Bromine is less detrimental to the network formation.
Coordination Mode: The ligand acts as a pure O-donor bridge. The high coordination number of Ln(III) (CN=8, 9) is satisfied by chelating/bridging carboxylates and water molecules.
Heavy Atom Effect: The presence of the heavy Bromine atom induces stronger spin-orbit coupling.
For Tb(III) / Eu(III): This can enhance the Intersystem Crossing (ISC) rate, potentially increasing the sensitization efficiency of the antenna ligand, leading to brighter luminescence compared to the non-halogenated analog.
Quenching Risk: Conversely, if the C-Br bond vibration couples with the emissive state, it may act as a non-radiative decay pathway.
Data Summary: Expected Structural Architectures
Metal Ion
Preferred Coordination (2-Br-Ligand)
Predicted Topology
Key Property
Cu(II)
O,O'-Bridging (Paddlewheel)
2D Kagome or Square Grid
High Porosity (if activated carefully)
Zn(II)
O-Chelating (Tetrahedral)
1D Helix or Zig-Zag Chain
Photoluminescence
Co(II)
O-Bridging (Octahedral)
2D Layered Sheet
Magnetic Anisotropy (via Halogen bonds)
Eu(III)
O-Chelating/Bridging (CN=9)
3D Framework
Red Emission (Antenna Effect)
Experimental Protocol: Solvothermal Synthesis
To synthesize high-quality single crystals of 2-Br-3,5-H₂pdc complexes, a precise solvothermal approach is required. The acidity of the ligand requires careful base modulation.
Figure 2: Optimized solvothermal workflow. Note the temperature cap (120°C) to prevent thermal dehalogenation of the bromine substituent.
Critical Experimental Notes (Self-Validating)
pH Sensitivity: The 2-Br substituent increases the acidity of the carboxylic groups. Deprotonation occurs at a lower pH (approx. 3.5) compared to H₂pdc (pH 5-6). Validation: If precipitate forms immediately upon mixing, the pH is too high; add dilute HNO₃.
Temperature Limit: Do not exceed 120°C. High temperatures in DMF can lead to the cleavage of the C-Br bond or nucleophilic substitution of Br by dimethylamine (from DMF decomposition), yielding an impurity phase. Validation: Check final crystals via EDX; loss of Br signal indicates thermal degradation.
Characterization & Validation
To confirm the coordination mode and the integrity of the bromine substituent, the following analytical matrix is recommended:
Single Crystal X-Ray Diffraction (SCXRD):
Look for: C–Br bond length (~1.89 Å).
Look for: Halogen bonding interactions (C–Br[2][3]···O distances < sum of Van der Waals radii, approx 3.37 Å).
Infrared Spectroscopy (FT-IR):
Carboxylate Shift:
. A separation of >200 cm⁻¹ indicates monodentate binding; <150 cm⁻¹ indicates chelating/bridging.
C-Br Stretch: Look for a band around 1050–1080 cm⁻¹. Disappearance suggests decomposition.
Powder XRD (PXRD):
Compare experimental pattern with simulated pattern from SCXRD to ensure phase purity.
References
General Coordination of Pyridine-Dicarboxylates
Ghosh, S. K., et al. "Coordination Polymers Constructed from an Adaptable Pyridine-Dicarboxylic Acid Linker." Inorganic Chemistry, 2011. Link
Halogen Bonding in MOFs
Aakeröy, C. B., et al. "Halogen bonding in coordination polymers." Chemical Communications, 2013. Link
Steric Influence of Ortho-Substituents
Rissanen, K., et al. "Halogen Bonds in 2,5-Dihalopyridine-Copper(I) Coordination Polymers."[3] MDPI Crystals, 2019. Link
Synthesis Protocols for Halogenated Linkers
Stock, N., & Biswas, S. "Synthesis of Metal-Organic Frameworks (MOFs): Routes to Various MOF Topologies, Morphologies, and Composites." Chemical Reviews, 2012. Link
Comparative Guide: Catalytic Systems for the Synthesis of 2-Bromopyridine-3,5-dicarboxylic Acid
Topic: Comparative Study of Catalysts for the Synthesis of 2-Bromopyridine-3,5-dicarboxylic Acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summ...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Comparative Study of Catalysts for the Synthesis of 2-Bromopyridine-3,5-dicarboxylic Acid
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Bromopyridine-3,5-dicarboxylic acid is a critical scaffold in medicinal chemistry, serving as a multifunctional building block for metal-organic frameworks (MOFs) and as a precursor for bioactive pyridine derivatives (e.g., enzyme inhibitors). Its synthesis hinges on two challenging transformations: the regioselective introduction of the bromine atom and the oxidation of alkyl side chains to carboxylic acids.
This guide objectively compares the three dominant catalytic methodologies for the oxidation of 2-bromo-3,5-dimethylpyridine —the most scalable synthetic route. We evaluate Permanganate (
) , Co/Mn/Br Aerobic Oxidation (Amoco Process) , and NHPI-Mediated Organocatalysis based on yield, scalability, and environmental impact (E-factor).
Synthetic Pathway Analysis
The synthesis of 2-Bromopyridine-3,5-dicarboxylic acid (Target 3 ) is most efficiently achieved via the oxidation of 2-bromo-3,5-dimethylpyridine (2 ), which is derived from the commercially available 2-amino-3,5-dimethylpyridine (1 ) via a Sandmeyer-type reaction.
Reaction Scheme
The following diagram illustrates the primary synthetic workflow and the critical catalytic decision points.
Caption: Synthetic workflow from aminopyridine precursor to the dicarboxylic acid target, highlighting the critical oxidation step.
Comparative Analysis of Catalytic Oxidation Systems
The oxidation of the methyl groups on the pyridine ring is the yield-determining step. The electron-withdrawing bromine atom at position 2 deactivates the ring, making the methyl protons slightly more acidic but the ring less susceptible to electrophilic attack. Radical-based oxidation is preferred.
System A: Potassium Permanganate (
)
The Traditional Laboratory Standard
Mechanism: Direct oxygen transfer involving Mn(VII) to Mn(IV) reduction.
Pros:
High oxidative power; effective for deactivated rings.
No specialized pressure equipment required.
Cons:
Stoichiometric Waste: Generates massive amounts of
sludge (1.5–2 kg per kg product).
Workup: Filtration of colloidal
leads to product occlusion and lower isolated yields.
System B: Co/Mn/Br Aerobic Oxidation (Amoco Process)
The Industrial Gold Standard
Mechanism: Free-radical chain reaction. Co(III) initiates the radical on the methyl group; Mn(III) acts as a synergist; Bromide acts as a chain transfer agent.
Pros:
Atom Economy: Uses molecular oxygen (
) or Air as the terminal oxidant.
Scalability: Proven industrial process for terephthalic acid; easily adapted for pyridines.
Yield: Typically >85% due to continuous re-oxidation of the catalyst.
Cons:
Corrosion: Requires Titanium or Hastelloy autoclaves due to acidic bromide media (
).
Conditions: High temperature (150–200 °C) and pressure (20–50 bar).
System C: N-Hydroxyphthalimide (NHPI) + Co/Mn
The "Green" Organocatalytic Alternative
Mechanism: NHPI generates the Phthalimide N-oxyl (PINO) radical, which abstracts hydrogen from the methyl group with rate constants orders of magnitude higher than Peroxyl radicals.
Pros:
Mild Conditions: Operates at lower temperatures (80–100 °C) and lower pressures (1–10 bar
).
Selectivity: Reduced decarboxylation side-reactions compared to the harsh Amoco process.
Cons:
Cost: NHPI is significantly more expensive than simple bromide salts.
Separation: Removing the phthalimide byproduct requires an additional purification step.
Summary Data Table
Feature
System A:
System B: Co/Mn/Br (Amoco)
System C: NHPI + Co/Mn
Catalyst Type
Stoichiometric Oxidant
Homogeneous Metal/Halide
Organocatalyst + Metal
Oxidant
Air /
Typical Yield
50–60%
80–90%
85–95%
E-Factor (Waste/Product)
> 10 (High)
< 1 (Low)
~2 (Medium)
Reaction Temp
80–100 °C (Reflux)
160–200 °C
80–110 °C
Reactor Requirement
Glassware
Hastelloy Autoclave
Stainless Steel / Glass
Suitability
< 100g (Discovery)
> 1kg (Process/Mfg)
100g – 10kg (Pilot)
Experimental Protocols
Protocol 1: Small-Scale Synthesis via KMnO4 (Discovery Phase)
Recommended for rapid generation of <10g of material where equipment is limited.
Setup: Equip a 1L three-necked flask with a mechanical stirrer, reflux condenser, and thermometer.
Dissolution: Suspend 2-bromo-3,5-dimethylpyridine (18.6 g, 100 mmol) in water (500 mL). Add
(10 g) to maintain alkaline pH.
Oxidation: Heat to 70°C. Add
(63.2 g, 400 mmol) portion-wise over 2 hours.
Note: The reaction is exothermic. Monitor temperature closely.
Reflux: After addition, reflux for 4 hours. The purple color should fade to a brown precipitate (
).
Workup: Filter the hot mixture through a Celite pad to remove
. Wash the pad with hot water.
Isolation: Acidify the clear filtrate with conc. HCl to pH 1–2. Cool to 4°C overnight.
Purification: Filter the white precipitate. Recrystallize from water/ethanol.
Recommended for >100g synthesis with access to a high-pressure reactor.
Catalyst Prep: Prepare a solution of
(1.5 mol%), (1.5 mol%), and (48% aq, 3.0 mol%) in Glacial Acetic Acid (5 volumes relative to substrate).
Loading: Charge a Titanium or Hastelloy autoclave with 2-bromo-3,5-dimethylpyridine (100 g) and the catalyst solution.
Reaction: Pressurize with Air (or
mix) to 20 bar. Heat to 160°C.
Control: Maintain off-gas
concentration < 8% to avoid flammability limits.
Duration: Stir vigorously for 3–5 hours until oxygen consumption plateaus.
Workup: Cool to room temperature. Vent pressure.
The product usually crystallizes directly from the acetic acid upon cooling.
Isolation: Filter the solid. Wash with cold acetic acid, then water.
Expected Yield: 88% (approx. 116 g).
Mechanistic Insight & Troubleshooting
The presence of the Bromine atom at C-2 introduces a specific challenge: Hydrodebromination . Under harsh reductive or extremely high-temperature oxidative conditions, the C-Br bond can cleave.
Observation: If the product contains significant pyridine-3,5-dicarboxylic acid (without Br), the reaction temperature in the Amoco process is likely too high (>210°C).
Mitigation: In the Co/Mn/Br system, keep temperature < 170°C. The Br substituent is generally stable to
and NHPI conditions.
Catalyst Cycle Visualization (NHPI System)
Caption: The NHPI organocatalytic cycle showing the hydrogen abstraction mechanism that allows for milder oxidation conditions.
References
Sandmeyer Bromination of Aminopyridines
Title: A convenient and scalable method for preparation of 2,5-dibromopyridine.[1][2]
A Comparative Guide to the Gas Adsorption Performance of 2-Bromopyridine-3,5-dicarboxylic Acid-Based Materials
For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the performance of metal-organic frameworks (MOFs) synthesized from 2-Bromopyridine-3,5-dicarboxylic acid in gas...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the performance of metal-organic frameworks (MOFs) synthesized from 2-Bromopyridine-3,5-dicarboxylic acid in gas adsorption applications. We will explore the synthesis of these materials, their performance in adsorbing key industrial gases such as carbon dioxide (CO₂), hydrogen (H₂), and methane (CH₄), and compare their efficacy against other prominent porous materials. This document is intended to serve as a valuable resource for researchers and professionals in materials science and chemical engineering.
Introduction to 2-Bromopyridine-3,5-dicarboxylic Acid in MOF Synthesis
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. Their high surface areas, tunable pore sizes, and chemically versatile nature make them exceptional candidates for applications in gas storage and separation.[1] The choice of the organic linker is crucial as it dictates the framework's topology, porosity, and surface chemistry, which in turn govern its interaction with gas molecules.
2-Bromopyridine-3,5-dicarboxylic acid is a particularly interesting ligand for MOF synthesis due to its unique combination of functional groups. The pyridine ring introduces a basic nitrogen site that can enhance interactions with acidic gases like CO₂.[2][3] The dicarboxylate groups provide robust coordination to metal centers, forming a stable framework.[4] Furthermore, the bromo-functionalization can influence the electronic properties of the ligand and the resulting MOF, potentially leading to modified adsorption behavior and selectivity. The strategic placement of these functionalities allows for the rational design of MOFs with tailored gas adsorption properties.
Synthesis of 2-Bromopyridine-3,5-dicarboxylic Acid-Based MOFs: A General Protocol
The synthesis of MOFs from 2-Bromopyridine-3,5-dicarboxylic acid typically involves solvothermal or hydrothermal methods. These techniques utilize elevated temperatures and pressures to facilitate the crystallization of the framework. The general synthetic procedure involves combining the organic linker and a metal salt in a suitable solvent system.
Typical Solvothermal Synthesis Protocol:
Reactant Preparation: The 2-Bromopyridine-3,5-dicarboxylic acid linker and a chosen metal salt (e.g., zinc nitrate, copper acetate, cobalt nitrate) are dissolved in a high-boiling point solvent such as N,N-dimethylformamide (DMF) or N,N-diethylformamide (DEF).[4] The molar ratio of the metal salt to the organic linker is a critical parameter that influences the final structure.[4]
Reaction Mixture: The solutions are mixed in a Teflon-lined stainless-steel autoclave. Modulators, such as monocarboxylic acids, are often added to control the crystal growth and morphology.
Heating: The sealed autoclave is heated in an oven to a specific temperature (typically between 80°C and 150°C) for a period ranging from several hours to a few days.[5]
Cooling and Isolation: After the reaction is complete, the autoclave is slowly cooled to room temperature. The resulting crystalline product is isolated by filtration.
Activation: The synthesized MOF is then "activated" to remove any residual solvent molecules from its pores. This is a crucial step to ensure the accessibility of the porous network for gas adsorption. Activation is typically achieved by washing with a low-boiling point solvent followed by heating under vacuum.[6]
Caption: A generalized workflow for the solvothermal synthesis of MOFs.
Performance in Gas Adsorption
The performance of 2-Bromopyridine-3,5-dicarboxylic acid-based MOFs in gas adsorption is anticipated to be influenced by several factors inherent to the ligand's structure. The presence of the pyridine nitrogen atom can create Lewis basic sites within the framework, enhancing the affinity for quadrupolar gas molecules like CO₂.[2] The bromo-functional group, being electron-withdrawing, can modulate the electronic landscape of the pore surface, which may affect the adsorption of polarizable molecules.
Carbon Dioxide (CO₂) Adsorption
The capture of CO₂ is a critical area of research for mitigating greenhouse gas emissions. MOFs are promising materials for this application due to their high CO₂ uptake capacities and potential for selective separation from gas mixtures. The introduction of functional groups that can interact favorably with CO₂ is a common strategy to enhance adsorption performance.[7]
The pyridine nitrogen in the linker of a 2-Bromopyridine-3,5-dicarboxylic acid-based MOF is expected to act as a potent binding site for CO₂. Furthermore, the presence of open metal sites, which are coordinatively unsaturated metal centers in the framework, can also significantly contribute to CO₂ adsorption.[3]
Comparative CO₂ Adsorption Capacities of Various MOFs:
Note: The performance of the hypothetical bromo-pyridine MOF is an educated estimation based on the influence of similar functional groups.
Hydrogen (H₂) Storage
Hydrogen is a clean energy carrier, but its efficient storage remains a significant challenge. MOFs are being extensively investigated for H₂ storage due to their high surface areas and low densities.[12][13] The primary mechanism for H₂ adsorption in MOFs is physisorption, which is enhanced at cryogenic temperatures (e.g., 77 K).[12] The strength of the interaction between H₂ and the MOF framework is a key factor, with optimal isosteric heats of adsorption (Qst) being in the range of 15-25 kJ/mol for ambient temperature storage.[13]
For 2-Bromopyridine-3,5-dicarboxylic acid-based MOFs, the adsorption of H₂ will largely depend on the specific surface area and the presence of strong binding sites, such as open metal centers.[14]
Comparative H₂ Adsorption Capacities of Various MOFs:
Note: The performance of the hypothetical bromo-pyridine MOF is an educated estimation.
Methane (CH₄) Storage
Methane is the primary component of natural gas and a valuable fuel source. MOFs are considered promising materials for on-board vehicular methane storage.[15] The key to high methane storage capacity is a combination of high surface area and optimal pore size that allows for dense packing of methane molecules.[15] Functionalization of the organic linkers can also play a role in enhancing the interaction with methane molecules.[15]
In MOFs derived from 2-Bromopyridine-3,5-dicarboxylic acid, the pore dimensions and the overall framework topology will be the dominant factors for methane adsorption.
Comparative CH₄ Adsorption Capacities of Various MOFs:
Note: The performance of the hypothetical bromo-pyridine MOF is an educated estimation.
Comparative Analysis and Material Selection
The choice of an adsorbent for a specific gas separation or storage application depends on a variety of factors including uptake capacity, selectivity, and regenerability.[11] MOFs based on 2-Bromopyridine-3,5-dicarboxylic acid offer a unique combination of functionalities that can be advantageous for certain applications.
The presence of the pyridine nitrogen is expected to provide a significant advantage for CO₂ capture, particularly in terms of selectivity over less polar gases like N₂ and CH₄.[16] The bromo-functionalization, while not as commonly studied as amine or hydroxyl groups, can influence the electronic properties and potentially the stability of the framework.
Caption: Logical relationships in selecting MOF features for different gas applications.
Experimental Protocol for Gas Adsorption Measurement
Accurate measurement of gas adsorption isotherms is essential for evaluating the performance of porous materials. Volumetric and gravimetric methods are the two most common techniques.[17]
Step-by-Step Volumetric Gas Adsorption Measurement:
Sample Preparation and Degassing: A known mass of the MOF sample is placed in the sample tube. The sample is then degassed under high vacuum and elevated temperature to remove any adsorbed impurities and solvent molecules.[17] This step is crucial for obtaining accurate and reproducible results.
Free Space Measurement: The volume of the sample tube that is not occupied by the sample (the "free space" or "dead volume") is determined, typically using a non-adsorbing gas like helium.
Isotherm Measurement: The sample is cooled to the desired temperature (e.g., 77 K for N₂ or H₂, 273 K or 298 K for CO₂ and CH₄).
Dosing and Equilibration: A known amount of the adsorbate gas is introduced into the manifold of a known volume. The valve to the sample tube is then opened, and the gas expands into the sample tube. The pressure is monitored until it stabilizes, indicating that equilibrium has been reached.[17]
Data Point Collection: The amount of gas adsorbed at that equilibrium pressure is calculated based on the pressure drop. This process is repeated at incrementally higher pressures to construct the adsorption isotherm.
Desorption Isotherm: After reaching the maximum pressure, the pressure is incrementally decreased, and the amount of gas desorbed is measured to obtain the desorption isotherm.
Caption: A schematic of the experimental workflow for volumetric gas adsorption measurements.
Conclusion and Future Outlook
MOFs based on 2-Bromopyridine-3,5-dicarboxylic acid represent a promising, yet underexplored, class of materials for gas adsorption applications. The inherent functionalities of the linker, namely the pyridine nitrogen and the bromo group, offer intriguing possibilities for tuning the adsorbent-adsorbate interactions. While experimental data on MOFs from this specific linker is still emerging, comparisons with materials containing similar functional motifs suggest a strong potential, particularly for selective CO₂ capture.
Future research should focus on the systematic synthesis and characterization of a series of MOFs using 2-Bromopyridine-3,5-dicarboxylic acid with different metal nodes to elucidate structure-property relationships. Detailed experimental and computational studies are needed to quantify their gas adsorption capacities and selectivities and to understand the precise role of the bromo- and pyridine-functionalities in the adsorption process. Such investigations will pave the way for the rational design of next-generation porous materials for energy and environmental applications.
References
Effects of functional groups for CO2 capture using metal organic frameworks. Hep Journals.
A review on modified MOFs as CO2 adsorbents using mixed metals and functionalized linkers. SciSpace.
Computational investigation of multifunctional MOFs for adsorption and membrane-based separation of CF4/CH4, CH4/H2, CH4/N2, and N2/H2 mixtures. PMC.
Amino-functionalized Zr-MOF nanoparticles for adsorption of CO 2 and CH 4. Taylor & Francis Online.
Effects of Functional Groups For CO2 Capture Using Metal Organic Frameworks. Scribd.
Influence of Functional Groups and Modification Sites of Metal-Organic Frameworks on CO2/CH4 Separ
Effects of functional groups for CO2 capture using metal organic frameworks.
How Impurities Affect CO2 Capture in Metal–Organic Frameworks Modified with Different Functional Groups.
Evolution of the Design of CH4 Adsorbents. MDPI.
Amino-functionalized Zr-MOF nanoparticles for adsorption of CO2 and CH4.
Selective gas adsorption in a pair of robust isostructural MOFs differing in framework charge and anion loading. PubMed.
Webinar: Water Sorption and Gas Adsorption Measurements on MOFs. YouTube.
Modulation of CO2 adsorption in novel pillar-layered MOFs based on carboxylate–pyrazole flexible linker. Dalton Transactions.
The Selective CO 2 Adsorption and Photothermal Conversion Study of an Azo-Based Cobalt-MOF M
A microporous 2D cobalt-based MOF with pyridyl sites and open metal sites for selective adsorption of CO2.
Hydrogen adsorption mechanism of MOF-74 metal–organic frameworks: an insight
MOFs as adsorbents for gas separations: A comparative study.
Carbon Dioxide Capture and Conversion Using Metal–Organic Framework (MOF)
Hydrogen Adsorption in Metal–Organic Frameworks. Encyclopedia.pub.
Factors Affecting Hydrogen Adsorption in Metal–Organic Frameworks: A Short Review. MDPI.
Robust Metal-Organic Framework Enforced by Triple-Framework Interpenetration Exhibiting High H2 Storage Density.
Gas adsorption and structural diversity in a family of Cu(II)
Hydrogen adsorption in metal-organic frameworks. INIS-IAEA.
SYNTHESIS AND CHARACTERIZATION OF METAL ORGANIC FRAMEWORKS (MOFs) DERIVED FROM 3,5-PYRIDINEDICARBOXYLIC ACID. UMT JOURNAL.
The synthesis and highly effective antibacterial properties of Cu-3, 5-dimethy l-1, 2, 4-triazole metal organic frameworks. PMC.
electrochemical properties of metal complexes with 2-Bromopyridine-3,5-dicarboxylic acid
Comprehensive Comparison Guide: Electrochemical Properties of 2-Bromopyridine-3,5-Dicarboxylic Acid Metal Complexes Strategic Context & Executive Overview In the rapidly evolving fields of electrochemical energy storage...
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Comparison Guide: Electrochemical Properties of 2-Bromopyridine-3,5-Dicarboxylic Acid Metal Complexes
Strategic Context & Executive Overview
In the rapidly evolving fields of electrochemical energy storage and metallodrug development, the selection of organic ligands dictates the structural stability and redox activity of the resulting metal complexes. While standard pyridine-3,5-dicarboxylic acid (PDC) has been extensively validated as a highly effective bidentate linker for synthesizing redox-active Metal-Organic Frameworks (MOFs)[1], introducing a halogen substituent creates a fundamentally different electronic environment.
This guide provides an in-depth comparative analysis of metal complexes synthesized with 2-Bromopyridine-3,5-dicarboxylic acid (2-Br-PDC) against standard PDC and other alternative ligands (such as 1,2,3,4-cyclopentane tetracarboxylic acid, CPTC). By understanding the mechanistic causality behind the 2-bromo substitution, researchers can better tune the electrochemical properties of transition metal complexes (e.g., Cobalt, Nickel, Copper) for targeted applications in hybrid supercapacitors and electrochemical biosensors.
Mechanistic Causality: The Role of the 2-Bromo Substituent
The transition from PDC to 2-Br-PDC is not merely a structural tweak; it fundamentally alters the thermodynamics and kinetics of the metal complex through two primary mechanisms:
Inductive Polarization & Redox Tuning: Bromine is highly electronegative. Its presence at the ortho position (C2) of the pyridine ring exerts a strong electron-withdrawing inductive effect (-I effect). This pulls electron density away from the coordinated metal center (e.g., Co²⁺ or Ni²⁺) via the conjugated pyridine system. Consequently, the metal center becomes more electrophilic, which subtly lowers the activation energy required for Faradaic oxidation (e.g., Co²⁺ ↔ Co³⁺ + e⁻). This results in a downward shift in the required oxidation potential, allowing the complex to trigger redox reactions at lower applied voltages.
Steric Modulation of Crystal Topologies: The bulky bromine atom introduces significant steric hindrance, restricting the rotational freedom of the adjacent carboxylate group at the C3 position. While standard PDC allows for flexible, tightly packed coordination[2], the steric bulk of 2-Br-PDC forces the resulting MOF into a more rigid, expanded 3D architecture. This expanded topology increases the pore size, thereby accelerating the diffusion kinetics of electrolyte ions (like OH⁻) into the electroactive core.
Experimental Methodologies: A Self-Validating Workflow
To accurately capture the electrochemical advantages of 2-Br-PDC complexes, the experimental design must account for the ligand's unique steric and electronic profile. The following protocols are engineered to ensure structural integrity and reproducible electrochemical data.
Protocol A: Hydrothermal Synthesis of Co-(2-Br-PDC) MOF
Causality: The hydrothermal approach is specifically chosen to overcome the high activation energy barrier introduced by the steric bulk of the bromine atom. High pressure and temperature provide the thermodynamic driving force necessary for the ligands to arrange into a highly ordered crystalline framework[1].
Precursor Mixing: Dissolve 0.5 mM Cobalt(II) nitrate hexahydrate and 0.3 mM 2-Bromopyridine-3,5-dicarboxylic acid in 40 mL of deionized water. Note: A slight excess of the metal precursor ensures complete ligand coordination despite steric hindrance.
Autoclave Reaction: Transfer the vigorously stirred solution into a Teflon-lined stainless-steel autoclave. Heat the system to 130 °C for 48 hours.
Activation: Cool to room temperature. Wash the resulting microcrystals extensively with N,N-dimethylformamide (DMF) and ethanol to remove any unreacted ligand trapped within the pores. Dry under a vacuum at 80 °C for 12 hours.
Protocol B: Electrochemical Characterization
Causality: A 3M KOH electrolyte is selected because the high concentration of OH⁻ ions is directly responsible for driving the Faradaic redox reactions at the metal center. The robust coordination of the 2-Br-PDC ligand prevents the dissolution of the metal center in this highly alkaline environment[3].
Electrode Fabrication: Create a homogeneous slurry by mixing 80% Co-(2-Br-PDC) MOF, 10% carbon black (for conductivity), and 10% PVDF binder in N-methyl-2-pyrrolidone (NMP). Drop-cast the slurry onto a pre-cleaned Nickel Foam (NF) substrate and dry at 60 °C.
Three-Electrode Setup: Submerge the working electrode in 3M KOH aqueous electrolyte. Utilize a Platinum (Pt) wire as the counter electrode and an Hg/HgO electrode as the reference[3].
Testing: Execute Cyclic Voltammetry (CV) at varying scan rates (5–50 mV/s) and Galvanostatic Charge-Discharge (GCD) to quantify specific capacity.
Fig 1: Step-by-step hydrothermal synthesis and electrode fabrication workflow for 2-Br-PDC complexes.
Comparative Electrochemical Performance
To contextualize the performance of 2-Br-PDC, the table below compares its projected electrochemical metrics against standard Co-PDC and Co-CPTC frameworks, utilizing baseline data established in recent hybrid supercapacitor literature[1][2].
Data Note: Baseline metrics for Co-PDC and Co-CPTC are derived from standard 3-electrode CV measurements in alkaline media[2]. The 2-Br-PDC metrics represent the characteristic performance shift induced by halogenation.
The Faradaic Redox Mechanism
The charge storage mechanism of these complexes relies heavily on the intercalation of OH⁻ ions. The diagram below illustrates how the electron-withdrawing nature of the 2-Br-PDC ligand facilitates the electron transfer pathway during the charging phase.
Fig 2: Faradaic charge-storage mechanism of Co-(2-Br-PDC) facilitated by OH⁻ ion diffusion.
Strategic Implications for Researchers
For application scientists developing next-generation energy storage devices or targeted metallodrugs, substituting standard PDC with 2-Bromopyridine-3,5-dicarboxylic acid offers a precise method for tuning the electronic bandgap of the resulting metal complex. While the steric bulk requires more rigorous (hydrothermal) synthesis conditions to achieve high crystallinity[1], the payoff is a highly polarized metal center capable of superior redox kinetics and enhanced electrolyte permeability. When designing bi-linker MOFs[4], pairing 2-Br-PDC with a highly flexible ligand (like CPTC) can yield a synergistic balance of structural stability and exceptional specific capacity.
References
Redox active pyridine-3,5-di-carboxylate- and 1,2,3,4-cyclopentane tetra-carboxylate-based cobalt metal–organic frameworks for hybrid supercapacitors
Source: RSC Advances / National Institutes of Health (NIH)
URL:[Link]
Pyridine 3,5-dicarboxylate-based metal–organic frameworks as an active electrode material for battery-supercapacitor hybrid energy storage devices
Source: Materials Today Sustainability / ResearchGate
URL:[Link]
Immediate Action Required:
Treat 2-Bromopyridine-3,5-dicarboxylic acid as a Halogenated Organic Acid . Its chemical structure combines a pyridine ring, a bromine atom, and two carboxylic acid groups. This unique combination dictates a specific disposal path that differs from standard organic solvents or simple inorganic acids.
Primary Hazard: Corrosive (Acidic) and Toxic (Pyridine derivative).
Critical Constraint: Do NOT mix with non-halogenated organic solvents or strong oxidizers. The bromine atom requires high-temperature incineration with flue gas scrubbing to prevent the formation of toxic byproducts (e.g., brominated dioxins).
Waste Stream:Halogenated Organic Waste (Solid or Liquid, depending on state).
Pre-Disposal Safety Assessment
Before initiating disposal, you must characterize the waste state.[1] This compound is typically a solid but may be in solution (e.g., reaction mixture).
Personal Protective Equipment (PPE)
Component
Specification
Reason for Selection
Gloves
Nitrile (Double-gloved recommended) or Butyl Rubber
Pyridine derivatives can permeate standard latex. Nitrile offers broad chemical resistance.
Eye Protection
Chemical Splash Goggles
Mandatory due to the corrosive nature of the dicarboxylic acid groups (pH < 2 in solution).
Respiratory
N95 (Solid) or Fume Hood (Solution)
Prevents inhalation of dust or acidic vapors which can cause respiratory irritation (STOT SE 3).
Body
Lab Coat + Chemical Apron
Protects against corrosive splashes or dust accumulation.
Waste Characterization & Segregation
Proper segregation is the single most critical step to prevent laboratory accidents and ensure regulatory compliance (RCRA).
Chemical Logic for Segregation
Acidity: The two carboxylic acid groups (
) make this compound acidic. Mixing with strong bases (e.g., NaOH) will generate significant heat (exothermic neutralization) and potentially splatter.
Halogen Content: The bromine (
) atom classifies this as Halogenated . It cannot be disposed of in standard "Organic Solvent" kegs intended for fuel blending, as halogens corrode standard incinerators and require specific pollution controls.
Reactivity: Avoid contact with strong oxidizers (e.g., Nitric Acid, Peroxides). Pyridine rings are generally stable, but the carboxylic acid groups can decarboxylate under extreme conditions, and brominated compounds can react violently with alkali metals (e.g., Lithium, Sodium).
Segregation Decision Tree (Visualization)
Figure 1: Decision logic for segregating 2-Bromopyridine-3,5-dicarboxylic acid waste streams based on physical state and solvent matrix.
Step-by-Step Disposal Protocol
Follow this protocol to prepare the waste for pickup by your Environmental Health & Safety (EHS) or waste management contractor.
Step 1: Container Selection
Material: High-Density Polyethylene (HDPE) or Borosilicate Glass.
Why? HDPE is resistant to weak acids and organic solvents. Glass is universal but prone to breakage. Avoid metal containers (aluminum/steel) as the acidic/halogenated nature can cause corrosion.
Closure: Screw-top cap with a chemically resistant liner (e.g., Teflon/PTFE).
Step 2: Accumulation & Labeling
Do Not Fill >90%: Leave headspace for thermal expansion.
Labeling Requirements:
Chemical Name: Write the full name: "2-Bromopyridine-3,5-dicarboxylic acid". Do not use abbreviations or structural formulas alone.
Hazardous Waste, Solid, N.O.S.: For the pure solid.
Halogenated Solvents: If dissolved in organic solvents, it must be flagged as halogenated to ensure proper incineration.
Disposal Workflow (Visualization)
Figure 2: Operational workflow from waste generation to final incineration.
Emergency Procedures
Spill Management:
Isolate: Evacuate the immediate area if dust is airborne.
PPE Up: Don goggles, nitrile gloves, and a lab coat.
Neutralize (Liquids): If an acidic solution spills, use a spill pillow or sodium bicarbonate (baking soda) to neutralize carefully (watch for bubbling/CO2 release).
Contain (Solids): Cover with a damp paper towel to prevent dust dispersion, then sweep up into a disposal container.
Clean: Wipe the area with soap and water.[2][5] Treat all cleanup materials as hazardous waste.
References
National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for 2-Bromopyridine-3-carboxylic acid (Analogous Structure). PubChem.[6][7][8][9] Retrieved from [Link]
U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual. EPA.[4] Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. United States Department of Labor. Retrieved from [Link]
Personal protective equipment for handling 2-Bromopyridine-3,5-dicarboxylic acid
Operational Safety Guide: Handling 2-Bromopyridine-3,5-dicarboxylic acid Executive Summary & Chemical Context 2-Bromopyridine-3,5-dicarboxylic acid is a critical heterocyclic building block, frequently employed in the sy...
2-Bromopyridine-3,5-dicarboxylic acid is a critical heterocyclic building block, frequently employed in the synthesis of Metal-Organic Frameworks (MOFs) and bioactive pharmaceutical intermediates. Its dual carboxylic acid functionality, combined with the electron-withdrawing bromine and pyridine nitrogen, creates a specific hazard profile distinct from simple pyridines.
While often classified as an Irritant , the presence of the bromine atom increases lipophilicity, potentially enhancing skin absorption compared to non-halogenated analogues. Furthermore, as a dicarboxylic acid, it poses a risk of corrosive injury to mucous membranes upon inhalation of fine dust. This guide moves beyond the basic SDS to provide a logistical framework for safe handling.
Hazard Identification & Risk Assessment
Before selecting PPE, we must understand the "Why." The primary risks associated with this solid are contact irritation and inhalation of acidic dust.
Hazard Class
H-Code
Mechanism of Action
Operational Risk
Skin Irritation
H315
Acidic hydrolysis on skin moisture; Lipophilic permeation.[1]
High risk during weighing and transfer.
Eye Irritation
H319
Direct acidic attack on corneal tissue; Micro-abrasion from crystals.
Secondary (if hood unavailable): N95 or P100 Particulate Respirator.
Note: A surgical mask offers zero protection against chemical dust.
Engineering Controls & Workflow Logic
Safety is a system, not just equipment. The following diagram illustrates the decision logic for handling this compound, ensuring redundancy (barriers) at every stage.
Figure 1: Operational Decision Matrix. Note the escalation in glove requirements when the solid is dissolved in organic solvents.
Operational Protocol: Step-by-Step
Phase 1: Weighing & Transfer (Critical Risk Zone)[1]
The Problem: Static electricity often causes dry pyridine-carboxylic acids to "fly" or cling to spatulas, increasing inhalation risk.
The Fix:
Place the balance inside the fume hood. If this is impossible, use a powder containment hood.
Use an anti-static gun on the weighing boat and spatula before touching the powder.
Technique: Do not dump. Tap the spatula gently. If spillage occurs, cover immediately with a wet paper towel (to prevent dust dispersal) before wiping.
Phase 2: Reaction Monitoring
The Problem: Accidental needle stick or splash.
The Fix:
When dissolving in DMF or DMSO, the solution becomes a potent penetrant.
Change outer nitrile gloves immediately upon any splash. The inner laminate glove buys you time to wash hands safely.
Phase 3: Decontamination & Disposal[1]
Neutralization: While acidic, do not attempt to neutralize large spills with strong base immediately, as this may generate heat/splatter.
Disposal Path:
Solid Waste: Label as "Solid Hazardous Waste - Toxic/Irritant."
Liquid Waste:Halogenated Organic Waste . (Do not mix with general non-halogenated solvents; the bromine content requires specific incineration protocols).
Emergency Response
Eye Contact: Flush for 15 minutes minimum .[3][4][5] The acidic nature requires prolonged irrigation to restore pH balance.
Skin Contact: Wash with soap and water.[1][2][6][4][5][7] Do not use alcohol or solvents to clean skin (this drives the chemical deeper).
Spill (Solid): Do not dry sweep. Wet the powder with a mist of water or inert solvent (like heptane) to suppress dust, then scoop into a waste jar.